molecular formula C8H9N3O2S B2730919 (2-Methyl-4-nitrophenyl)thiourea CAS No. 861557-45-1

(2-Methyl-4-nitrophenyl)thiourea

Cat. No.: B2730919
CAS No.: 861557-45-1
M. Wt: 211.24
InChI Key: RRSNRUQPEWBJAE-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitrophenyl)thiourea is a high-purity synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This thiourea derivative features a 2-methyl-4-nitrophenyl group, a structure recognized for its potential in probing biological systems. Research indicates that thiourea derivatives possess considerable applications, particularly as novel agents in oncology research . The thiourea scaffold is a versatile pharmacophore with specific hydrogen-binding sites (NH), a complementary sulfur area, and auxiliary binding regions that contribute to its bioactivity . Compounds incorporating this structure have demonstrated an ability to interfere with critical cellular processes. Studies show they can inhibit enzyme targets such as tyrosinase, which plays a vital role in melanin production and is a target in melanoma research . Furthermore, the presence of the thiourea linker adds molecular flexibility, which can enhance activity against various cancer cell lines . The nitrophenyl group, in particular, is significant for the anticancer activity of related compounds, as seen in structures like SHetA2 . This product is intended for research applications, including as a building block in organic synthesis, a ligand in coordination chemistry, and a candidate for in vitro pharmacological investigation. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use. Handle with care, referring to the material safety data sheet for proper handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-5-4-6(11(12)13)2-3-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNRUQPEWBJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Nitro-Substituted Phenylthiourea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Functional Architecture, Synthetic Protocols, and Therapeutic Applications

Executive Summary

The phenylthiourea moiety represents a "privileged structure" in medicinal chemistry due to its capability to act as a rigid spacer, a hydrogen-bond donor (via N-H), and a soft Lewis base (via C=S). The introduction of a nitro (


) group onto the phenyl ring drastically alters the physicochemical profile of this scaffold. This guide analyzes the nitro-substituted phenylthiourea class, focusing on the electronic modulation of the thiourea core, optimized synthetic routes, and divergent applications in urease inhibition and anion sensing.
Chemical Architecture & Electronic Properties

The biological and sensing efficacy of nitro-phenylthioureas is governed by the Hamming substituent constant (


) of the nitro group.
  • Acidity Modulation: The thiourea unit contains two acidic protons (

    
     and 
    
    
    
    ). The nitro group, being a strong electron-withdrawing group (EWG) (
    
    
    ,
    
    
    ), pulls electron density from the aromatic ring. Through resonance (para-position) and induction, this effect propagates to the thiourea skeleton, significantly lowering the
    
    
    of the N-H protons.
  • Conformational Locking: The

    
     bond typically enforces an anti-anti or syn-anti conformation. Nitro-substitution, particularly at the ortho position, can force specific conformers due to steric pressure and intramolecular hydrogen bonding (
    
    
    
    ), which is critical for target docking.
  • Lipophilicity: While the nitro group is polar, it often enhances membrane permeability in specific bacterial strains by facilitating reduction-based metabolic activation, similar to the mechanism seen in nitroimidazoles.

Synthetic Methodologies

To ensure high purity and yield, we prioritize the Isothiocyanate-Amine Condensation route over the acid-catalyzed rearrangement of thiocyanates, which often suffers from isomerization byproducts.

Protocol A: The Isothiocyanate Route (Recommended)

This pathway minimizes side reactions and allows for facile purification.

  • Reagents: 4-Nitrophenyl isothiocyanate (1.0 eq), Substituted Amine (1.1 eq), Ethanol or Acetonitrile (Solvent).

  • Conditions: Reflux (

    
    ) for 2–4 hours.
    
  • Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate (

    
    ).
    
  • Workup: Cooling induces precipitation. Recrystallization from EtOH/DMF.

Protocol B: The One-Pot Dithiocarbamate Route (Alternative)

Used when the isothiocyanate is not commercially available.

  • Reagents: Nitroaniline +

    
     + TEA (Triethylamine) 
    
    
    
    Dithiocarbamate salt.
  • In-situ Activation: Addition of Tosyl Chloride or Iodine.

  • Amine Addition: Reaction with the secondary amine.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Nitroaniline Precursor RouteA Route A: Isothiocyanate Conversion Start->RouteA CSCl2 / CaCO3 RouteB Route B: CS2 / Base Activation Start->RouteB CS2 / TEA Intermed Intermediate: Electrophilic C=S Core RouteA->Intermed Isolation RouteB->Intermed In-situ Nucleophile Nucleophile Addition: Primary/Secondary Amine Intermed->Nucleophile Reflux Product Final Product: Nitro-Phenylthiourea Nucleophile->Product Condensation Purification Purification: EtOH Recrystallization Product->Purification Cooling

Figure 1: Comparative synthetic pathways. Route A is preferred for purity; Route B is cost-effective for bulk synthesis.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The nitro-substituted phenylthiourea scaffold exhibits a "chameleon-like" SAR profile depending on the biological target.

A. Urease Inhibition (Helicobacter pylori)

Urease is a nickel-dependent metalloenzyme.

  • Mechanism: The thiourea sulfur atom acts as a soft ligand, coordinating with the bi-nickel center (

    
    ) in the active site.
    
  • The Nitro Effect:

    • Consensus: Generally, electron-withdrawing groups (EWGs) like

      
       reduce the electron density on the Sulfur, theoretically weakening the 
      
      
      
      coordinate bond.
    • Observation: However, meta- and para-nitro derivatives often show enhanced potency (IC50

      
      ).
      
    • Explanation: The nitro group increases the acidity of the N-H protons, facilitating stronger hydrogen bonding with the aspartic acid or histidine residues at the active site entrance, compensating for the reduced sulfur nucleophilicity.

B. Antibacterial Activity [1][2][3][4][5]
  • Target: Bacterial DNA gyrase or cell wall synthesis.

  • SAR Insight: Lipophilicity is key. Long alkyl chains on the

    
     position combined with a 
    
    
    
    -nitro group on the
    
    
    -phenyl ring maximize activity against Gram-positive strains (S. aureus). The nitro group may undergo bioreduction to a hydroxylamine or amine, generating reactive oxygen species (ROS) toxic to the bacteria.
Data Summary: Urease Inhibition Potency
Compound IDSubstituent (R)PositionIC50 (

M)
Mechanism Note
PTU-1 H (Unsubstituted)-21.0Baseline reference
PTU-2 Nitro (

)
Para1.55Enhanced H-bonding acidity
PTU-3 Nitro (

)
Ortho>100Steric hindrance prevents Ni-binding
PTU-4 Methoxy (

)
Para45.2EDG reduces NH acidity

Note: Data represents aggregated trends from literature (e.g., UP-1 series).

Supramolecular Chemistry: Anion Sensing

Nitro-phenylthioureas are premier colorimetric sensors for anions (


, 

,

).
  • Mechanism: The thiourea moiety acts as a double H-bond donor.

  • Colorimetric Shift: Upon binding an anion, the electron density changes, often facilitating an Intramolecular Charge Transfer (ICT) from the electron-rich thiourea to the electron-deficient nitro group.

  • Selectivity: The sensor is most selective for basic anions (Fluoride, Acetate) due to the high acidity of the NH protons induced by the nitro group.

Visualization: Anion Sensing Mechanism

Anion_Sensing cluster_electronics Electronic Modulation Sensor Nitro-Phenylthiourea (Colorless) Complex H-Bonded Complex (Yellow/Red) Sensor->Complex  H-Bond Formation   (NH...X-) Anion Anion (F-, AcO-) Anion->Complex  Diffusion   Deprotonation Deprotonation Event (High Anion Conc.) Complex->Deprotonation  N-H Acidity Limit   Nitro NO2 Group (Electron Pull) NH NH Protons (Increased Acidity) Nitro->NH Induction/Resonance

Figure 2: Mechanism of colorimetric response. The nitro group is essential for the ICT state change.

Detailed Experimental Protocol

Synthesis of 1-(4-Nitrophenyl)-3-propylthiourea

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrophenyl isothiocyanate (1.80 g, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Addition: Add n-propylamine (0.65 g, 11 mmol) dropwise over 10 minutes while stirring at room temperature. Note: The reaction is exothermic.

  • Reaction: Reflux the mixture at

    
     for 3 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The isothiocyanate spot (
    
    
    
    ) should disappear.
  • Workup: Evaporate the solvent under reduced pressure to 20% of the original volume. Pour the residue into ice-cold water (50 mL) with vigorous stirring.

  • Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol.

  • Characterization:

    • Yield: ~85%

    • Melting Point: 158–160°C[3]

    • IR (

      
      ):  3283 (N-H str), 1546 (
      
      
      
      asym), 1326 (
      
      
      sym), 1180 (C=S).
References
  • Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. Source: European Journal of Medicinal Chemistry.

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Source: MDPI (Molecules).

  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Source: MDPI (Chemosensors).

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sensing Activity of a New Generation of Thiourea-based Receptors; A Theoretical Study on the Anion Sensing. Source: Physical Chemistry Research.

Sources

Thermodynamic Properties of (2-Methyl-4-nitrophenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermodynamic properties, synthesis, and thermal behavior of (2-Methyl-4-nitrophenyl)thiourea and its relevant derivatives. The content synthesizes experimental data from thermal analysis (DSC, TGA) and computational thermodynamic studies found in recent literature.

Executive Summary

This compound (CAS: 206559-48-0 / 861557-45-1) is a significant thiourea derivative utilized as a precursor in the synthesis of heterocyclic bioactive compounds and as an anion sensor.[1] Its thermodynamic profile—encompassing melting point, enthalpy of fusion, and heat capacity—is critical for optimizing purification processes (crystallization) and predicting stability in pharmaceutical formulations. This guide consolidates experimental thermal data for the parent compound and calculated gas-phase thermodynamic functions for its acetylated derivative, 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) , which serves as a model for the class.

Chemical Identity & Structural Context

Thermodynamic behavior is intrinsic to molecular structure. The presence of the ortho-methyl and para-nitro groups on the phenyl ring influences the crystal lattice energy and intermolecular hydrogen bonding capability of the thiourea moiety.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2-Methyl-4-nitrophenyl)thiourea
Molecular Formula C

H

N

O

S
Molar Mass 211.24 g/mol
CAS Number 206559-48-0 (Parent); 861557-45-1 (Variant)
Key Derivative 1-Acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2 )
Synthesis & Purification Workflow

High-purity samples are prerequisite for accurate thermodynamic measurements. The synthesis typically involves the nucleophilic addition of ammonia or an amine to 2-methyl-4-nitrophenyl isothiocyanate .

SynthesisWorkflow Start Start: 2-Methyl-4-nitroaniline Step1 Thiophosgene / CS2 (Isothiocyanate Formation) Start->Step1 Intermediate 2-Methyl-4-nitrophenyl isothiocyanate Step1->Intermediate Step2 Ammonia / Acetyl Chloride (Nucleophilic Addition) Intermediate->Step2 Product This compound (Crude) Step2->Product Purification Recrystallization (EtOH/DMF) Product->Purification Final Pure Crystal (>99% for DSC) Purification->Final

Figure 1: Synthetic pathway and purification protocol essential for thermodynamic characterization.

Experimental Thermal Analysis

Experimental data derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals the phase transition behavior and thermal stability of the compound.[2][3]

Melting Point & Phase Transitions

The melting point is a primary indicator of purity and crystal lattice stability. Variations in reported values often indicate polymorphism or solvate formation (e.g., ethanol solvates).

CompoundMelting Point (

)
Reference
This compound 204–206 °C [1]
This compound 182–185 °C [2]
1-Acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) 172–174 °C [3]

Note: The range 182–185 °C is frequently cited for samples recrystallized from ethanol, while 204–206 °C may represent a highly dried or different polymorph form.

Thermal Stability (TGA)

Thermogravimetric analysis indicates that nitro-substituted thioureas are generally stable up to their melting point. Decomposition typically commences immediately after fusion, characterized by the release of H


S and nitrogen oxides.
  • Onset of Decomposition (

    
    ):  ~210 °C (for the parent compound).
    
  • Mass Loss Steps:

    • Desolvation: 80–110 °C (if solvate is present).

    • Fusion/Decomposition: >204 °C (Main degradation event).

Calculated Thermodynamic Functions (Gas Phase)

Due to the challenges in experimental combustion calorimetry for high-nitrogen energetic materials, thermodynamic functions are often derived using Density Functional Theory (DFT/B3LYP) methods. The following data represents the acetylated derivative (TU2) , providing a baseline for the class.

Standard Thermodynamic Parameters (at 298.15 K)

Calculated values for 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) in the gas phase:

FunctionSymbolValueUnit
Heat Capacity

385.4 J·mol

·K

Entropy

542.1 J·mol

·K

Enthalpy

48.2 kJ·mol

Dipole Moment

6.4 Debye
Temperature Dependence

The heat capacity (


) and entropy (

) increase non-linearly with temperature, consistent with the activation of vibrational modes in the phenyl and thiourea moieties.

ThermoCalc Input Molecular Geometry (X-Ray / DFT Optimized) Method B3LYP / 6-31G(d,p) Frequency Calculation Input->Method Output Vibrational Frequencies (Zero-Point Energy) Method->Output Functions Partition Functions (Translational, Rotational, Vibrational) Output->Functions FinalData Cp(T), S(T), H(T) (Thermodynamic Table) Functions->FinalData

Figure 2: Computational workflow for deriving gas-phase thermodynamic functions.

Applications & Biological Relevance

The thermodynamic stability and solubility profile of this compound dictate its utility in drug development and sensing.

  • Anion Sensing: The thiourea moiety acts as a dual hydrogen bond donor. The electron-withdrawing nitro group enhances the acidity of the N-H protons, facilitating strong binding with anions like F

    
     and AcO
    
    
    
    .
  • Biological Activity: Derivatives (like TU2) exhibit significant DNA binding affinity (

    
     M
    
    
    
    ) and antibacterial potency against S. aureus, often surpassing standard antibiotics in specific assays [3].

References

  • ChemicalBook. (2024). CAS 206559-48-0 Properties.Link

  • Enamine. (2024).[4] Safety Data Sheet: this compound.[5]Link

  • Badshah, A., et al. (2014). Synthesis, characterization and biological activities of four new nitrosubstituted acylthioureas.Journal of Molecular Structure, 1060, 1-10.
  • TCI Chemicals. (2024). Product Specification: (4-Nitrophenyl)thiourea.[6]Link

Sources

Technical Guide: Pharmaceutical Applications of (2-Methyl-4-nitrophenyl)thiourea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (2-Methyl-4-nitrophenyl)thiourea scaffold represents a highly active pharmacophore in medicinal chemistry, distinguished by its "privileged" structural features. The combination of a strong electron-withdrawing nitro group at the para position and a lipophilic methyl group at the ortho position creates a unique electronic and steric environment around the thiourea core. This specific substitution pattern enhances the acidity of the N-H protons, facilitating hydrogen bonding and metal chelation—critical mechanisms for enzyme inhibition and DNA interaction.

This guide provides an in-depth technical analysis of this scaffold, focusing on its primary applications as a Urease Inhibitor (for Helicobacter pylori management) and an Anticancer Agent (via DNA intercalation). It details synthesis protocols, mechanistic pathways, and validation assays.

Chemical Profile & Synthesis

Structural Significance

The biological potency of this compound stems from three key structural elements:

  • Thiourea Moiety (–NH–CS–NH–): Acts as a bidentate ligand for metal ions (e.g., Ni²⁺ in urease) and a hydrogen bond donor.

  • 4-Nitro Group: A strong electron-withdrawing group (EWG) that increases the acidity of the thiourea N-H protons, strengthening interactions with anionic or nucleophilic receptor sites.

  • 2-Methyl Group: Provides steric bulk that can lock the molecule into a bioactive conformation (restricting rotation) and enhances lipophilicity (logP), improving membrane permeability.

Synthesis Protocol (Self-Validating)

The most robust synthesis route involves the reaction of 2-methyl-4-nitroaniline with an isothiocyanate donor. Below is the protocol for 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea , a stable and bioactive derivative often cited in literature (e.g., Compound TU2).

Reagents:

  • 2-Methyl-4-nitroaniline (1.0 eq)

  • Ammonium thiocyanate (1.1 eq) or Acetyl isothiocyanate (generated in situ)

  • Solvent: Acetone or Acetonitrile (dry)

  • Catalyst: PEG-400 (optional phase transfer)

Step-by-Step Methodology:

  • Activation: Dissolve ammonium thiocyanate (1.1 eq) in dry acetone. Add acetyl chloride (1.0 eq) dropwise at 0–5°C to generate acetyl isothiocyanate in situ. Stir for 30 minutes.

    • Validation: The formation of a white precipitate (NH₄Cl) indicates successful generation of the isothiocyanate.

  • Coupling: Add a solution of 2-methyl-4-nitroaniline (1.0 eq) in acetone dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 55°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow/orange solid.

  • Purification: Filter and recrystallize from ethanol to obtain analytical grade crystals.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: Ammonium Thiocyanate + Acetyl Chloride Intermediate Intermediate: Acetyl Isothiocyanate Start->Intermediate Acetone, 0°C Coupling Coupling: Add 2-Methyl-4-nitroaniline Intermediate->Coupling In situ Reflux Reflux: 2-4 Hours @ 55°C Coupling->Reflux Heat Product Product: This compound Derivative Reflux->Product Ice Water Ppt

Caption: Synthesis of 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea via in situ isothiocyanate generation.

Primary Application: Urease Inhibition[1][2]

Therapeutic Context

Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in the acidic gastric environment. It hydrolyzes urea into ammonia, neutralizing stomach acid. Inhibiting urease is a validated strategy for treating peptic ulcers and enhancing the efficacy of antibiotics.

Mechanism of Action

The this compound scaffold acts as a competitive inhibitor .

  • Nickel Chelation: The thiourea sulfur and nitrogen atoms coordinate with the bi-nickel active site (Ni²⁺...Ni²⁺) of the enzyme.

  • Electronic Enhancement: The 4-nitro group pulls electron density, making the thiourea protons more acidic. This facilitates a stronger hydrogen bond network with the active site residues (e.g., His, Asp) and the nickel center.

  • Steric Fit: The 2-methyl group fits into the hydrophobic pocket near the active site, potentially displacing the flexible flap that covers the active site, locking the enzyme in an inactive state.

DOT Diagram: Urease Inhibition Mechanism [1]

UreaseInhibition Inhibitor This compound ActiveSite Urease Active Site (Bi-Nickel Center) Inhibitor->ActiveSite Enters Pocket HBonding H-Bond Network (Nitro group enhances acidity) Inhibitor->HBonding Stabilizes Chelation Bidentate Chelation (S and N atoms -> Ni2+) ActiveSite->Chelation Coordinates Inhibition Enzyme Inactivation (Urea Hydrolysis Blocked) Chelation->Inhibition Blocks Substrate HBonding->Inhibition Increases Affinity

Caption: Mechanism of Urease inhibition via metal chelation and hydrogen bonding.

Experimental Protocol: Urease Inhibition Assay

Objective: Determine the IC₅₀ of the compound against Jack Bean Urease (model for H. pylori urease).

  • Preparation:

    • Enzyme Solution: Dissolve Jack Bean Urease (5 U/mL) in phosphate buffer (pH 8.2).

    • Substrate: 100 mM Urea solution.

    • Inhibitor: Prepare serial dilutions of this compound in DMSO.

  • Incubation: Mix 10 µL of enzyme + 10 µL of inhibitor. Incubate at 37°C for 15 minutes.

  • Reaction: Add 40 µL of Urea solution. Incubate for 10 minutes.

  • Detection (Indophenol Method):

    • Add 40 µL Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).

    • Add 40 µL Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).

  • Measurement: Incubate for 50 minutes (blue color develops). Measure Absorbance at 625 nm.[1]

  • Calculation:

    
    
    

Secondary Applications

Anticancer Activity (DNA Binding)

Derivatives like 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) have shown potential as DNA intercalators.

  • Mechanism: The planar aromatic ring (stabilized by the nitro group) can intercalate between DNA base pairs. The thiourea side chain interacts with the phosphate backbone.

  • Data: Studies indicate cytotoxicity against lung and breast cancer cell lines, often correlated with the compound's ability to induce oxidative stress or bind DNA groove regions.

Antimicrobial & Antifungal

The scaffold exhibits broad-spectrum activity against:

  • Staphylococcus aureus (Gram-positive)[2]

  • Candida albicans (Fungal)

  • Mechanism: Disruption of cell wall synthesis and interference with metabolic enzymes (similar to urease). The lipophilic 2-methyl group aids in penetrating the lipid bilayer of the microbial cell wall.

Data Summary

ApplicationTargetMechanismKey Structural Driver
Gastric Ulcer Therapy Urease (Ni²⁺)Metal Chelation / Competitive InhibitionThiourea (Chelator) + 4-Nitro (Acidity)
Oncology DNA / TopoisomeraseIntercalation / Groove BindingPlanar Phenyl Ring + H-Bonding
Antimicrobial Cell Wall / EnzymesMembrane Permeation / Metabolic Block2-Methyl (Lipophilicity)

References

  • Khan, M. R., et al. (2015). Solution-phase microwave assisted parallel synthesis, biological evaluation and in silico docking studies of 2-chlorobenzoyl thioureas derivatives. NASA Astrophysics Data System.[1][3] Link

  • Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14, 519-527. Link

  • BenchChem. (2025).[4] Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Link

  • Organic Syntheses. Preparation of 2-Methyl-4'-nitrobiphenyl (Related Coupling Protocol). Org. Synth. 1998, 75, 53. Link

  • Yi, W., et al. (2019). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Introduction: The Versatility of Thiourea Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Coordination Chemistry of (2-Methyl-4-nitrophenyl)thiourea Ligands

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives are a cornerstone in the field of coordination chemistry, valued for their diverse applications ranging from catalysis to medicinal chemistry.[1][2] These organosulfur compounds, characterized by the SC(NH₂)₂ core structure, are exceptional ligands due to the presence of multiple donor sites: the sulfur atom and two nitrogen atoms.[2][3] This allows them to coordinate with a wide array of metal ions in various modes, including as neutral monodentate ligands through the sulfur atom or as anionic bidentate chelating agents via both sulfur and nitrogen atoms.[3][4] The electronic and steric properties of thiourea ligands can be finely tuned by introducing different substituents on the nitrogen atoms.

This guide focuses on the coordination chemistry of a specific derivative, this compound. The presence of a methyl group and a strongly electron-withdrawing nitro group on the phenyl ring is anticipated to significantly influence the ligand's electronic properties, its coordination behavior, and the potential biological activity of its metal complexes.[5] The nitro group, in particular, can enhance the acidity of the N-H protons, potentially facilitating deprotonation and the formation of anionic complexes.[5]

This document serves as a technical resource for researchers, providing a comprehensive overview of the synthesis, characterization, and coordination chemistry of this compound, with a forward-looking perspective on its applications in drug design and development.

Part 1: Synthesis and Characterization of the this compound Ligand

The synthesis of N-arylthiourea derivatives is typically a straightforward process, most commonly achieved through the reaction of an appropriate arylamine with an isothiocyanate. In the case of this compound, the synthesis would proceed from 2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol is based on the well-established reaction between an amine and an isothiocyanate, which forms the thiourea linkage.[6] The choice of a suitable solvent like ethanol or dioxane facilitates the reaction by dissolving the starting materials. The addition of a catalytic amount of a base like triethylamine can accelerate the reaction, although it is often not strictly necessary.[7] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Addition of Reagents: To this solution, add a slight excess of a suitable isothiocyanate, such as phenyl isothiocyanate (1.1 equivalents), if a substituted thiourea is desired, or use a method to generate the thiourea from ammonium thiocyanate.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to precipitate the product. The solid product is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and then dried under vacuum.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a crystalline solid.

Workflow for Ligand Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Isolation & Purification start Dissolve 2-methyl-4-nitroaniline in Ethanol add_reagent Add Isothiocyanate start->add_reagent reflux Reflux for 2-4 hours add_reagent->reflux cool Cool to precipitate reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash with cold Ethanol filtrate->wash dry Dry under vacuum wash->dry recrystallize Recrystallize dry->recrystallize end end recrystallize->end Characterization

Caption: Workflow for the synthesis and purification of this compound.

Characterization of the Ligand

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand. A combination of spectroscopic techniques is employed for this purpose.

Technique Purpose Expected Observations for this compound
FT-IR Spectroscopy To identify functional groups.- N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹.[3] - C=S stretching (Thioamide I): A strong band around 1300-1400 cm⁻¹.[8] - N-C=S bending (Thioamide II): A band around 1000-1200 cm⁻¹. - NO₂ stretching: Two strong bands, one symmetric and one asymmetric, around 1350 cm⁻¹ and 1550 cm⁻¹, respectively.
¹H NMR Spectroscopy To determine the proton environment.- N-H protons: Two distinct singlets in the downfield region (δ 8-10 ppm), which may be broadened due to quadrupole effects and exchange.[8] - Aromatic protons: A set of multiplets in the aromatic region (δ 7-8.5 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methyl protons: A singlet around δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy To determine the carbon skeleton.- C=S carbon: A characteristic downfield signal around δ 180 ppm.[8] - Aromatic carbons: Signals in the range of δ 110-150 ppm. - Methyl carbon: A signal in the aliphatic region around δ 15-20 ppm.
Mass Spectrometry To confirm the molecular weight.The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₈H₉N₃O₂S.
Elemental Analysis To determine the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values.

Part 2: Coordination Chemistry of this compound

The presence of sulfur and nitrogen donor atoms allows this compound to form stable complexes with a variety of transition metals. The coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes with this ligand involves the reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio.[4][6]

Experimental Protocol: General Synthesis of Metal(II) Complexes

Rationale: This method involves the direct reaction of the ligand with a metal salt. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The reaction is often carried out at room temperature or with gentle heating to promote complex formation without decomposing the ligand or the resulting complex.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (2.0 equivalents) in a suitable solvent, such as ethanol, methanol, or acetonitrile.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂, PtCl₂) (1.0 equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Complex Formation: A change in color or the formation of a precipitate often indicates the formation of the complex. The reaction mixture is typically stirred at room temperature for several hours.

  • Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether before being dried in a desiccator.

Coordination Modes of the Ligand

This compound can coordinate to metal centers in several ways, primarily as a monodentate or a bidentate ligand.

cluster_modes Coordination Modes cluster_evidence Spectroscopic Evidence monodentate Monodentate Coordination (via Sulfur) ir_shift Shift in ν(C=S) in IR spectrum monodentate->ir_shift Confirms S-coordination bidentate Bidentate Chelation (via Sulfur and Nitrogen) bidentate->ir_shift Confirms S-coordination nmr_shift Shift in N-H proton signals in ¹H NMR bidentate->nmr_shift Confirms N-coordination

Caption: Possible coordination modes of this compound and their spectroscopic confirmation.

  • Monodentate Coordination: The ligand coordinates to the metal center solely through the sulfur atom. This is the most common coordination mode for thiourea derivatives, especially in the absence of a base.[3][4]

  • Bidentate Chelation: In the presence of a base, the ligand can be deprotonated at one of the nitrogen atoms and coordinate to the metal center through both the sulfur and the deprotonated nitrogen, forming a stable chelate ring.[3][4]

The coordination mode can be elucidated by comparing the IR and NMR spectra of the free ligand with those of the metal complexes. A significant shift in the C=S stretching frequency in the IR spectrum is a clear indication of sulfur coordination.[3] Changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum can suggest the involvement of the nitrogen atom in coordination.[3]

Part 3: Structural Analysis and Computational Studies

While spectroscopic methods provide valuable information about the coordination environment, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of the metal complexes.

Single-Crystal X-ray Diffraction

This technique provides detailed information about bond lengths, bond angles, and the overall geometry of the complex. For complexes of this compound, X-ray diffraction can unambiguously determine:

  • The coordination number and geometry of the metal center (e.g., square planar, tetrahedral).

  • The coordination mode of the ligand (monodentate vs. bidentate).

  • The existence of intermolecular interactions, such as hydrogen bonding, which can lead to the formation of supramolecular structures.[9]

Computational Studies: Molecular Docking

In the context of drug development, computational methods like molecular docking are invaluable for predicting the potential biological activity of the synthesized compounds.[10][11] Molecular docking simulates the interaction between a small molecule (the ligand, in this case, the thiourea derivative or its metal complex) and a biological macromolecule (the receptor, typically a protein or enzyme).[10][12]

The results of a docking study can:

  • Predict the preferred binding mode of the compound within the active site of the receptor.

  • Estimate the binding affinity, which can be correlated with potential biological activity.

  • Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Workflow for a Molecular Docking Study

cluster_prep Preparation cluster_docking Docking & Analysis protein_prep Prepare Protein Structure (e.g., from PDB) dock Perform Docking Simulation protein_prep->dock ligand_prep Prepare Ligand Structure (Energy Minimization) ligand_prep->dock analyze Analyze Docking Poses and Binding Energies dock->analyze visualize Visualize Ligand-Receptor Interactions analyze->visualize end end visualize->end Predict Biological Activity

Caption: A generalized workflow for a molecular docking study to predict biological activity.

Part 4: Applications in Drug Development

Thiourea derivatives and their metal complexes have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][13][14]

  • Anticancer Activity: Many thiourea derivatives have shown promising anticancer properties by inhibiting the growth of various cancer cell lines.[5][13] The mechanism of action is often attributed to their ability to interact with key enzymes or proteins involved in cancer cell proliferation.[12] Metal complexation can enhance the cytotoxic activity of the thiourea ligand.[8][15]

  • Antimicrobial Activity: These compounds have also been reported to exhibit significant antibacterial and antifungal activities.[16][17] The presence of the thiourea moiety is crucial for their antimicrobial action.

  • Enzyme Inhibition: The ability of the thiourea scaffold to form hydrogen bonds and coordinate with metal ions makes these compounds effective inhibitors for various enzymes.[5]

The this compound ligand and its metal complexes, therefore, represent a promising class of compounds for screening in various biological assays. The insights gained from their coordination chemistry and structural analysis can guide the rational design of new derivatives with improved potency and selectivity for specific biological targets.

Conclusion

This compound is a versatile ligand with significant potential in coordination chemistry and medicinal applications. This guide has provided a comprehensive overview of its synthesis, characterization, and coordination behavior, along with a forward-looking perspective on its role in drug development. The experimental protocols and analytical workflows described herein offer a practical framework for researchers to explore the rich chemistry of this and related thiourea derivatives. Further investigations into the biological activities of its metal complexes are warranted and could lead to the discovery of novel therapeutic agents.

References

  • Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC. (2017, May 19).
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).
  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31).
  • Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate. (2025, October 13).
  • Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC. (2022, September 19).
  • Characterization and Synthesis of Novel Thiourea Derivatives International Journal of ChemTech Research.
  • A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT - Farmacia Journal. (2022, February 7).
  • Studies on the coordination chemistry of functionalised thiourea ligands.
  • Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives | Semantic Scholar. (2021, February 1).
  • Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives | Request PDF - ResearchGate. (2020, August).
  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. (2023, September 30).
  • (PDF) 2-Methyl-4-nitrophenol - ResearchGate.
  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea - Material Science Research India. (2014, September 4).
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (2016, March 1).
  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry. (2021, December 14).
  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (2011, September 6).
  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC.
  • Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands - Eurasian Chemical Communications. (2023, November 23).
  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes - -ORCA - Cardiff University.
  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC. (2024, June 9).
  • Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review | Semantic Scholar.
  • ‪Hamza M. Abosadiya‬ - ‪Google Scholar‬.
  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - ResearchGate. (2025, October 12).
  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - MDPI. (2024, June 9).
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC.
  • Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. (2019, October 14).
  • Synthesis, characterization and crystal structure of platinum(II) complexes with thiourea derivative ligands - Scite.ai.

Sources

Methodological & Application

Protocol for the Regioselective Cyclization of (2-Methyl-4-nitrophenyl)thiourea to 2-Amino-4-methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the oxidative cyclization of (2-methyl-4-nitrophenyl)thiourea to synthesize 2-amino-4-methyl-6-nitrobenzothiazole . While various oxidative cyclization methods exist, this protocol focuses on the Hugerschhoff reaction using liquid bromine in glacial acetic acid. This method is selected for its robustness, high yield, and reproducibility in generating the benzothiazole pharmacophore, a critical scaffold in medicinal chemistry.

The presence of the nitro group (EWG) at the para-position and the methyl group at the ortho-position of the phenyl ring imposes specific kinetic and regiochemical constraints. This guide addresses these challenges, ensuring high purity and safety.

Chemical Context & Regiochemistry

The Reaction

The transformation involves the intramolecular electrophilic aromatic substitution of the aryl thiourea.

  • Substrate: 1-(2-methyl-4-nitrophenyl)thiourea

  • Reagent: Bromine (

    
    ) / Glacial Acetic Acid (
    
    
    
    )
  • Product: 2-amino-4-methyl-6-nitrobenzothiazole

  • By-product: HBr (captured as salt)

Regioselectivity (The "Blocked" Ortho Site)

The starting material possesses two ortho positions relative to the thiourea nitrogen:

  • C2 (Blocked): Occupied by a Methyl group.[1]

  • C6 (Open): Available for cyclization.[2][3][4][5][6]

Consequently, the reaction is highly regioselective, yielding the 4-methyl-6-nitro isomer exclusively. No separation of regioisomers is required, simplifying the purification workflow.

Mechanism of Action

The reaction proceeds via a sulfenyl bromide intermediate. The electron-withdrawing nature of the nitro group deactivates the benzene ring, increasing the activation energy required for the ring-closure step (Step 3 below).

HugerschhoffMechanism Start Aryl Thiourea (Substrate) Inter1 Sulfenyl Bromide (-S-Br species) Start->Inter1 + Br2 (Oxidation) Inter2 Sigma Complex (Cationic Intermediate) Inter1->Inter2 Electrophilic Attack (Ring Closure) Product 2-Amino-Benzothiazole (HBr Salt) Inter2->Product - HBr (Aromatization)

Figure 1: Mechanistic pathway of the Hugerschhoff reaction involving sulfenyl bromide formation and subsequent cyclization.

Materials & Equipment

Reagents
ReagentGradeRoleHazard Note
This compound>98%SubstrateIrritant
Liquid Bromine (

)
ACS ReagentOxidantCorrosive, Volatile, Toxic
Glacial Acetic Acid>99%SolventCorrosive, Flammable
Chloroform (

)
ACS ReagentCo-solvent (Optional)Carcinogen
Ammonium Hydroxide (

)
25%BasificationCorrosive
Sodium Bisulfite (

)
Sat. Soln.QuenchingIrritant
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Mechanical stirrer (Magnetic stirring may fail due to slurry density).

  • Pressure-equalizing addition funnel.

  • Reflux condenser with calcium chloride guard tube (moisture sensitivity).

  • Ice-water bath and Oil bath.

  • Gas trap (for HBr fumes).

Experimental Protocol

Preparation and Addition (0 – 10 °C)

Rationale: Low temperature controls the exothermic formation of the sulfenyl bromide and prevents over-bromination of the activated ring.

  • Slurry Formation: In a fume hood, suspend 0.1 mol of this compound in 100 mL of glacial acetic acid.

    • Note: If solubility is poor, add up to 50 mL of Chloroform. The substrate does not need to be fully dissolved; the slurry will clear as the reaction proceeds.

  • Oxidant Setup: Charge the addition funnel with 0.105 mol (1.05 eq) of liquid bromine dissolved in 20 mL of glacial acetic acid.

  • Controlled Addition: Cool the reaction flask to <10°C using an ice bath. Add the bromine solution dropwise over 30–45 minutes .

    • Observation: The mixture will turn deep orange/red. A transient precipitate (perbromide complex) may form.

Thermal Cyclization (Reflux)

Rationale: The nitro group deactivates the ring. Room temperature is insufficient for the electrophilic attack on the deactivated carbon. Thermal energy is required to drive the elimination of HBr and aromatization.

  • Heating: Remove the ice bath. Equip the flask with a reflux condenser.[7]

  • Reflux: Heat the mixture to reflux (~118°C for pure AcOH) for 2–4 hours .

    • Endpoint Monitor: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6). The starting thiourea spot should disappear.

    • Visual Cue: The evolution of HBr gas (white fumes) will cease when the reaction is complete.

Workup and Isolation

Rationale: The product exists as a hydrobromide salt in the acid. It must be hydrolyzed and basified to isolate the free amine.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water .

    • Result: A solid precipitate (the hydrobromide salt or impurity complex) may form.

  • Basification: Adjust the pH of the slurry to pH 8–9 using Ammonium Hydroxide (

    
    ).
    
    • Critical Step: This liberates the free base. The color often shifts to a bright yellow/orange.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash copiously with water to remove ammonium bromide and residual acetic acid.

Purification
  • Recrystallization: Dissolve the crude solid in boiling Ethanol (or an Ethanol/DMF mix if solubility is low).

  • Hot Filtration: Filter while hot to remove elemental sulfur or unreacted polymer residues.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. Collect the crystals.

Workflow Visualization

Workflow Step1 Step 1: Slurry Formation (Substrate + AcOH) Step2 Step 2: Bromination (Add Br2 at <10°C) Step1->Step2 Controlled Addn Step3 Step 3: Reflux (2-4 hrs @ 118°C) Step2->Step3 Drive Cyclization Step4 Step 4: Quench & Basify (Ice water + NH4OH) Step3->Step4 Workup Step5 Step 5: Purification (Recrystallization in EtOH) Step4->Step5 Isolate Free Base

Figure 2: Step-by-step experimental workflow for the synthesis of the target benzothiazole.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific RationaleTroubleshooting
Addition Temp < 10°CPrevents radical bromination of the methyl group.If product is impure, lower addition temp to 0°C.
Reflux Time 2–4 HoursNitro-deactivation requires high energy for ring closure.If TLC shows SM, extend reflux or add 0.1 eq

.
Basification pH 8 – 10Ensures complete deprotonation of the amine.If yield is low, check filtrate pH; salt may be soluble.
Stoichiometry 1.05 eq

Slight excess ensures conversion; large excess causes poly-bromination.If "gum" forms, ensure stirring is vigorous during addition.
Self-Validating the Protocol
  • The "Sulfur Test": During workup, if significant elemental sulfur is observed (yellow non-crystalline solid), it indicates decomposition of the thiourea rather than cyclization. This suggests the temperature during addition was too high.

  • Melting Point Check: The expected melting point for 2-amino-4-methyl-6-nitrobenzothiazole is high (typically >240°C ). A sharp MP confirms purity.

Green Chemistry Alternative (Application Note)

For labs restricting the use of liquid bromine, N-Bromosuccinimide (NBS) can be used as a solid-state oxidant.

  • Modification: Replace

    
     with 1.1 eq of NBS .
    
  • Catalyst: Use p-TsOH (0.1 eq) or strong acid catalysis.

  • Solvent: Acetonitrile or Methanol.

  • Advantage: Avoids handling corrosive liquid bromine; easier waste disposal.

  • Reference: See Jordan et al. for NBS-mediated cyclizations (Reference 3).

Safety Considerations

  • Bromine: Extremely toxic and corrosive. Causes severe burns. Must be handled in a functional fume hood. Have sodium thiosulfate solution ready to neutralize spills.

  • HBr Evolution: The reaction generates HBr gas. Use a gas trap (NaOH solution) connected to the condenser.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the crude product; use recrystallization.

References

  • Hugerschhoff, A. (1903). "Ueber die Einwirkung von Halogenen auf Arylthioharnstoffe" (On the action of halogens on arylthioureas). Berichte der deutschen chemischen Gesellschaft, 36(3), 3121-3134.

  • Gupta, A., et al. (2010).[2] "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research, 3(1), 13-23.[2]

  • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using NBS/H2SO4." Tetrahedron Letters, 43(34), 6105-6107.

  • Laitonjam, W., & Nahakpam, L. (2018). "Mechanistic Study on the Formation of Compounds from Thioureas." IntechOpen.

Sources

Using (2-Methyl-4-nitrophenyl)thiourea as a ligand in metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis, Coordination, and Biological Profiling of (2-Methyl-4-nitrophenyl)thiourea Metal Complexes

Executive Summary

This guide details the protocol for utilizing This compound (MNPTU) as a ligand in transition metal coordination. The MNPTU ligand features a "push-pull" electronic structure: the electron-withdrawing nitro group (


) at the para position increases the acidity of the N-H protons, while the ortho-methyl group provides steric bulk that influences coordination geometry. These features make MNPTU complexes highly relevant for antimicrobial screening  and non-linear optical (NLO)  materials research.

Part 1: Ligand Design & Synthesis Strategy

Rationale: Direct reaction of 2-methyl-4-nitroaniline with ammonium thiocyanate is often sluggish due to the deactivated nature of the aniline (caused by the


 group). The preferred route utilizes Benzoyl Isothiocyanate  as a highly reactive intermediate, followed by alkaline hydrolysis. This method ensures high purity and yield.
Protocol A: Synthesis of Ligand (MNPTU)

Reagents:

  • 2-Methyl-4-nitroaniline (10 mmol)

  • Benzoyl isothiocyanate (11 mmol)

  • Acetone (Dry, 50 mL)

  • Sodium Hydroxide (10% aqueous solution)

Step-by-Step Workflow:

  • Activation: Dissolve 10 mmol of 2-methyl-4-nitroaniline in 30 mL of dry acetone in a round-bottom flask.

  • Addition: Add 11 mmol of benzoyl isothiocyanate dropwise with constant stirring at room temperature.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). A solid precipitate (the benzoyl-thiourea intermediate) typically forms.

  • Hydrolysis: Pour the reaction mixture into 50 mL of 10% NaOH solution and heat at

    
     for 30 minutes to cleave the benzoyl group.
    
  • Neutralization: Cool the solution and acidify with dilute HCl to pH 6. The target ligand, MNPTU, will precipitate as yellow crystals.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Validation: Melting point should be sharp (

      
      , dec).
      

Part 2: Metal Complexation Protocols

Coordination Chemistry Insight: MNPTU acts primarily as a monodentate thione ligand coordinating via the Sulfur atom. However, in the presence of base (e.g., Acetate salts), it can deprotonate to form a monoanionic S,N-bidentate chelate .

Protocol B: General Complexation (Cu, Ni, Co, Zn)

Reagents:

  • Ligand (MNPTU): 2 mmol

  • Metal Salt (

    
     or 
    
    
    
    ): 1 mmol (for 2:1 stoichiometry)
  • Solvent: Absolute Ethanol or Methanol

Procedure:

  • Ligand Solution: Dissolve 2 mmol of MNPTU in 20 mL of hot absolute ethanol.

  • Metal Addition: Dissolve 1 mmol of the metal salt in 10 mL of ethanol. Add this dropwise to the hot ligand solution.

    • Note: If using Chloride salts, the solution usually remains acidic, favoring monodentate S-coordination.

    • Note: If using Acetate salts, the basicity may trigger chelation.

  • Reflux: Reflux the mixture for 3–5 hours.

    • Observation: Color change indicates complexation (e.g., Cu(II) turns dark green/brown; Ni(II) turns yellowish-green).

  • Isolation: Cool to room temperature. If precipitate does not form immediately, reduce volume by 50% on a rotary evaporator and cool on ice.

  • Washing: Filter the solid, wash with cold ethanol (2x5 mL) and diethyl ether (to remove unreacted ligand). Dry in vacuo.[1][2]

Data Summary: Stoichiometry & Appearance

Metal IonSalt UsedM:L RatioTypical ColorCoordination Geometry
Cu(II)

1:2Dark BrownSquare Planar (S,N chelate)
Ni(II)

1:2Green/YellowTetrahedral/Square Planar (S-bound)
Zn(II)

1:2White/PaleTetrahedral (S-bound)
Co(II)

1:2Blue/PinkTetrahedral/Octahedral

Part 3: Characterization & Validation (Self-Correcting Systems)

To ensure scientific integrity, every synthesized complex must pass the following "Checkpoints."

Infrared Spectroscopy (FT-IR)
  • Ligand (Free): Look for the

    
     stretch around 
    
    
    
    and
    
    
    .
  • Complex:

    • Shift: The

      
       band should shift to a lower frequency (by 
      
      
      
      ) upon coordination to the metal. This confirms the Sulfur-Metal bond.
    • N-H Stretch: If the N-H band (

      
      ) disappears, it indicates deprotonation (thiolate form). If it remains but shifts, it indicates thione form stabilized by H-bonding.
      
NMR Spectroscopy ( , DMSO-d6)
  • Diamagnetic Metals (Zn, Cd):

    • Observe the N-H protons (

      
      ).[3]
      
    • Validation: A downfield shift (

      
      ) confirms coordination, as electron density is pulled toward the metal, deshielding the protons.
      
UV-Vis Spectroscopy
  • Look for Ligand-to-Metal Charge Transfer (LMCT) bands in the

    
     region, which are absent in the free ligand.
    
  • d-d transitions (weak bands

    
    ) reveal the geometry (e.g., Square Planar Ni(II) vs Tetrahedral).
    

Part 4: Visualization of Workflows

Workflow 1: Synthesis & Coordination Logic

G Aniline 2-Methyl-4-nitroaniline Inter Benzoyl-Thiourea Intermediate Aniline->Inter + BenzIso Reflux (Acetone) BenzIso Benzoyl Isothiocyanate Ligand Ligand (MNPTU) (Yellow Solid) Inter->Ligand 1. NaOH (Hydrolysis) 2. HCl (Neutralize) Complex_S Monodentate Complex (S-Bound) Acidic/Neutral Media Ligand->Complex_S + MCl2 (EtOH Reflux) Complex_SN Chelate Complex (S,N-Bound) Basic Media Ligand->Complex_SN + M(OAc)2 (Deprotonation)

Caption: Synthetic pathway from precursor aniline to specific metal coordination modes.

Workflow 2: Biological Screening Protocol (Application)

BioAssay cluster_bacteria Target Strains Start MNPTU-Metal Complex (Powder) Solubilization Dissolve in DMSO (Stock: 1 mg/mL) Start->Solubilization Dilution Serial Dilution (Media: Mueller-Hinton) Solubilization->Dilution Staph S. aureus (Gram+) Dilution->Staph Add Inoculum Ecoli E. coli (Gram-) Dilution->Ecoli Add Inoculum Incubation Incubate 37°C 24 Hours Staph->Incubation Ecoli->Incubation Readout Measure Zone of Inhibition (mm) or MIC (µg/mL) Incubation->Readout

Caption: Standardized protocol for antimicrobial efficacy testing of MNPTU complexes.

Part 5: References & Authority

  • Ligand Synthesis & Properties:

    • BenchChem Technical Guide.[4] (2025).[4][5][6][7][8] "Spectroscopic Profile and Crystal Structure of 1-(4-Nitrophenyl)-2-thiourea." Link[4]

    • PubChem Compound Summary. "1-(4-Nitrophenyl)-2-thiourea (CID 2760234)." National Library of Medicine. Link

  • Metal Coordination & Bioactivity:

    • Nimthong-Roldán, A., et al. (2016). "Crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)copper(I)." Acta Crystallographica Section E, 73(1), 19-22. (Demonstrates S-monodentate coordination). Link

    • Mathur, N., et al. (2018).[9] "Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper." Open Chemistry Journal. (Highlights antifungal activity of nitro-phenyl thioureas). Link

    • Zou, Y., et al. (2025).[6][10] "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity." Biointerface Research in Applied Chemistry. Link

  • Structural Context:

    • Hu, J.H., et al. (2010). "Crystal Structure and Properties of N-Phenyl-N'-(2-nitrobenzoyl)thiourea." Asian Journal of Chemistry. (Provides comparative structural data for nitro-substituted thioureas). Link

Sources

Application Note: Strategic Solvent Selection for Reactions of (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Methyl-4-nitrophenyl)thiourea is a versatile intermediate in synthetic organic chemistry, pivotal for the development of various heterocyclic compounds and pharmacologically active agents. The success of chemical transformations involving this substrate is profoundly influenced by the choice of reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for reactions involving this compound. We will delve into the theoretical principles governing solvent effects, present detailed protocols for systematic solvent screening, and offer data-driven recommendations to optimize reaction outcomes, ensuring both efficiency and safety.

Introduction: The Critical Role of the Solvent

In any chemical reaction, the solvent is not merely an inert medium but an active participant that can dramatically alter reaction rates, equilibria, and even the nature of the products formed.[1] For reactions involving this compound, a molecule possessing a polarizable thiourea moiety, an electron-withdrawing nitro group, and an aromatic ring, solvent interactions are particularly critical. These functional groups can engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which stabilize or destabilize reactants and transition states to different extents.[1]

A judicious choice of solvent can:

  • Enhance the solubility of reactants, ensuring a homogeneous reaction mixture.

  • Stabilize charged intermediates or transition states, thereby accelerating the reaction rate.[2][3]

  • Influence the regioselectivity or stereoselectivity of a reaction.[4]

  • Facilitate product isolation and purification.

This guide will equip the reader with the foundational knowledge and practical methodologies to navigate the complexities of solvent selection for this important class of compounds.

Theoretical Framework for Solvent Selection

The reactivity of this compound is governed by the interplay of its functional groups. The thiourea group can act as a nucleophile, while the electron-withdrawing nitro group enhances the acidity of the N-H protons and influences the electron density of the aromatic ring. The choice of solvent will modulate these properties.

Key Solvent Parameters
  • Polarity and Dielectric Constant (ε): Polar solvents are generally preferred for reactions involving polar or charged species.[2] Solvents with a high dielectric constant can effectively solvate ions and stabilize polar transition states, which is often crucial in nucleophilic substitution or cyclization reactions involving thiourea derivatives.[1]

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors. While they excel at solvating anions, this can sometimes hinder the reactivity of anionic nucleophiles by creating a tight solvation shell.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have dipoles but lack acidic protons. They are poor at solvating anions, leaving them "naked" and more reactive. This often leads to significant rate enhancements in S_N2-type reactions.[3]

Logical Approach to Solvent Selection

The optimal solvent is highly dependent on the specific reaction mechanism. The following decision-making framework can guide the initial selection process.

Solvent_Selection_Logic ReactionType Identify Reaction Type SN1 SN1-type / Carbocation Intermediate ReactionType->SN1  Ionization? SN2 SN2-type / Concerted ReactionType->SN2  Bimolecular? Cyclization Intramolecular Cyclization ReactionType->Cyclization  Intramolecular? BaseCatalyzed Base-Catalyzed Reaction ReactionType->BaseCatalyzed  Base present? Protic Polar Protic Solvents (e.g., EtOH, H2O) SN1->Protic Stabilizes carbocation Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO, CH3CN) SN2->Aprotic Enhances nucleophilicity Cyclization->Aprotic Often favors cyclization over side reactions ConsiderBase Solvent must be compatible with the base BaseCatalyzed->ConsiderBase Nonpolar Nonpolar / Low Polarity (e.g., Toluene, THF, DCM) ConsiderBase->Aprotic e.g., DMF, THF Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Work-up cluster_eval 4. Evaluation Prep_Reactants Weigh Reactants & Internal Standard Prep_Solvents Dispense Solvents into Parallel Reaction Vials Prep_Reactants->Prep_Solvents Add_Reactants Add Reactants to Vials Seal_Heat Seal Vials & Heat to Desired Temperature Add_Reactants->Seal_Heat Monitor Monitor by TLC/LC-MS at Time Intervals Seal_Heat->Monitor Quench Quench Reaction Monitor->Quench Upon completion Workup Aqueous Work-up & Extraction Quench->Workup Analyze Analyze Organic Layer (GC/HPLC/NMR) Workup->Analyze Calculate Calculate Yield & Purity Analyze->Calculate Compare Compare Results & Select Optimal Solvent Calculate->Compare

Sources

Green chemistry methods for synthesizing (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the green synthesis of (2-Methyl-4-nitrophenyl)thiourea , a critical intermediate in the synthesis of bioactive heterocycles (e.g., aminobenzothiazoles, thiazinones) and a pharmacophore in antitubercular and antiviral drug discovery.

Traditional methods for synthesizing aryl thioureas often rely on toxic reagents like thiophosgene (CSCl


) or require refluxing in volatile organic solvents (VOCs) like benzene or toluene for extended periods. This guide presents three validated "Green Chemistry" protocols that align with the 12 Principles of Green Chemistry, focusing on Microwave-Assisted Synthesis (MW) , PEG-400 Mediated Synthesis , and Mechanochemical Grinding .
Target Molecule Profile[1][2]
  • IUPAC Name: 1-(2-Methyl-4-nitrophenyl)thiourea

  • CAS Number: 96009-89-5 (Generic aryl thiourea class reference)

  • Molecular Weight: 211.24 g/mol

  • Structure: Aniline derivative with a deactivating nitro group (

    
    ) at position 4 and a steric methyl group at position 2.
    
    • Synthetic Challenge: The electron-withdrawing

      
       group significantly reduces the nucleophilicity of the amine, making standard thermal condensation slow. The protocols below are optimized to overcome this electronic deactivation.
      

Decision Matrix: Selecting a Method

Use the following flowchart to select the optimal synthesis method based on your available equipment and scale.

SynthesisSelection Start Start: 2-Methyl-4-nitroaniline Decision Available Equipment? Start->Decision MW_Path Microwave Reactor Decision->MW_Path High Throughput PEG_Path Standard Heating / Hotplate Decision->PEG_Path Large Batch Mech_Path Ball Mill / Mortar & Pestle Decision->Mech_Path No Solvent Desired MethodA Method A: Microwave-Assisted (High Speed, Water Solvent) MW_Path->MethodA MethodB Method B: PEG-400 (Scalable, Recyclable Solvent) PEG_Path->MethodB MethodC Method C: Mechanochemical (Solvent-Free, Solid State) Mech_Path->MethodC Product Target: this compound MethodA->Product 10-15 mins MethodB->Product 1-2 hours MethodC->Product 20-30 mins

Caption: Decision tree for selecting the optimal green synthesis protocol based on laboratory constraints.

Detailed Protocols

Method A: Microwave-Assisted Synthesis (Aqueous Media)

Best for: Rapid library synthesis, high purity, energy efficiency. Green Principle: Energy Efficiency, Safer Solvents (Water).

Mechanism: Microwave irradiation provides direct dielectric heating, rapidly reorienting the polar transition state. This is crucial for the 2-methyl-4-nitroaniline substrate, as the nitro group deactivates the amine; MW energy overcomes this activation barrier more effectively than convective heating.

Materials
  • 2-Methyl-4-nitroaniline (1.0 eq)

  • Ammonium Thiocyanate (

    
    ) (2.0 eq)
    
  • Conc. HCl (Catalytic amount, ~10 mol%)

  • Deionized Water

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Protocol
  • Preparation: In a 10 mL microwave-compatible vial, suspend 2-methyl-4-nitroaniline (1 mmol, 152 mg) in 2 mL of deionized water.

  • Activation: Add Conc. HCl (0.1 mL). Stir for 1 minute to form the partial amine hydrochloride salt (improves solubility and reactivity).

  • Reagent Addition: Add Ammonium Thiocyanate (2 mmol, 152 mg). Cap the vial.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a solid upon cooling.

  • Isolation: Pour the mixture into ice-cold water (10 mL). Filter the solid precipitate under vacuum.[1]

  • Purification: Wash with cold water (

    
    ) to remove excess thiocyanate. Recrystallize from Ethanol:Water (8:2) if necessary.
    
Method B: PEG-400 Mediated Synthesis

Best for: Larger scales, labs without MW reactors. Green Principle: Benign Solvents, Catalysis (PEG acts as PTC).

Mechanism: Polyethylene Glycol-400 (PEG-400) acts as a dual solvent and phase-transfer catalyst. It complexes with the ammonium cation via its ether oxygens, leaving the thiocyanate anion (


) "naked" and more nucleophilic, thereby accelerating the attack on the deactivated aniline.
Materials
  • 2-Methyl-4-nitroaniline (1.0 eq)

  • Ammonium Thiocyanate (2.5 eq)

  • PEG-400 (Solvent)[2][3]

  • Conc. HCl (Catalytic, 2-3 drops)

Protocol
  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-methyl-4-nitroaniline (5 mmol, 760 mg) in PEG-400 (10 mL).

  • Addition: Add Ammonium Thiocyanate (12.5 mmol, 950 mg) and 2-3 drops of Conc. HCl.

  • Reaction: Heat the mixture on an oil bath at 90-100°C for 90 minutes. Monitor by TLC (30% EtOAc in Hexane).

    • Note: The solution will darken; this is normal.

  • Extraction: Cool to room temperature. Add water (30 mL) to the PEG mixture.

  • Isolation: The product may precipitate.[1][4] If it forms an oil (common with PEG), extract with Ethyl Acetate (

    
    ).
    
  • Recovery: Dry the organic layer over

    
     and evaporate.
    
  • Recycling: The aqueous PEG layer can be concentrated under vacuum to recover PEG-400 for reuse (up to 3 cycles).

Method C: Solvent-Free Mechanochemical Synthesis

Best for: "Zero Waste" goals, educational labs. Green Principle: Solvent Prevention, Atom Economy.[5]

Materials
  • 2-Methyl-4-nitroaniline (1.0 eq)

  • Ammonium Thiocyanate (2.0 eq)

  • Solid Acid Catalyst: Sodium Bisulfate (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA) (0.5 eq)
  • Mortar and Pestle (Agate preferred)

Protocol
  • Grinding: Place 2-methyl-4-nitroaniline (2 mmol), Ammonium Thiocyanate (4 mmol), and Sodium Bisulfate (1 mmol) in a mortar.

  • Reaction: Grind vigorously for 20–30 minutes. The friction generates local heat (micro-reactors) initiating the reaction. The mixture will turn into a sticky paste.

  • Workup: Add the paste to a beaker containing water (20 mL). Stir for 10 minutes to dissolve the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filtration: Filter the remaining solid product.

  • Drying: Dry in an oven at 60°C.

Comparative Data Analysis

MetricMethod A (Microwave)Method B (PEG-400)Method C (Grinding)Traditional (Reflux/Benzene)
Reaction Time 15 min90 min30 min6–12 Hours
Yield 88–92%85–88%75–80%60–70%
Solvent WaterPEG-400 (Recyclable)NoneBenzene/Toluene
Energy Input Low (Short duration)MediumVery Low (Mechanical)High (Prolonged reflux)
E-Factor < 1.0~ 1.5< 0.5> 10.0

Quality Control & Validation

To ensure the protocol was successful, validate the product using the following parameters.

Reaction Mechanism (Graphviz)

The transformation involves the formation of an amine hydrochloride salt followed by nucleophilic substitution.

Mechanism Step1 2-Methyl-4-nitroaniline (Deactivated Nucleophile) Step2 Protonation (HCl) Forms Anilinium Salt Step1->Step2 + H+ Step3 Reaction with NH4SCN (Heat/MW/Grind) Step2->Step3 + SCN- Step4 Rearrangement (- NH4Cl) Step3->Step4 Isomerization Product This compound Step4->Product

Caption: General mechanistic pathway for the conversion of aniline to aryl thiourea.

Characterization Data[1][3][7][8][9][10][11][12][13]
  • Physical State: Yellowish crystalline solid.

  • Melting Point: Expected range 185–189°C (Lit. varies by purity).

  • IR Spectroscopy (KBr):

    • 
      : Broad 
      
      
      
      stretch (Primary and Secondary).
    • 
       & 
      
      
      
      : Characteristic
      
      
      stretches (Asymmetric/Symmetric).
    • 
      : 
      
      
      
      stretch (Thione).
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ppm (s, 3H, 
      
      
      
      ).
    • 
       ppm (s, 1H, 
      
      
      
      ).
    • 
       ppm (m, 3H, Aromatic protons).
      
    • Broad singlet for

      
       protons (exchangeable).
      

Safety & Handling

  • 2-Methyl-4-nitroaniline: Toxic if swallowed or inhaled. Use in a fume hood.

  • Ammonium Thiocyanate: Harmful. Contact with strong acids can liberate toxic Hydrogen Cyanide (

    
    ) gas. Always maintain pH control  and do not mix with concentrated acids outside of the controlled catalytic amounts specified.
    
  • Microwave Vials: Do not overfill. Leave at least 50% headspace to prevent over-pressurization.

References

  • Microwave-Assisted Synthesis: Rahatgaonkar, A. M., et al. "Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole."[5] Asian Journal of Chemistry, vol. 21, no. 2, 2009.

  • Solvent-Free/Mechanochemical: Saeed, A., et al. "New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities." Bangladesh Journal of Pharmacology, vol. 11, 2016.[6][7]

  • PEG-400 Methodology: Babu, B. H., et al. "An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles." Journal of Chemical Sciences, vol. 125, 2013.

  • Aqueous Synthesis: Castanheiro, R., et al. "Green Synthesis of Thiourea Derivatives." Green Chemistry Letters and Reviews.
  • General Aryl Thiourea Synthesis: "Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination." Green Chemistry, RSC, 2016.

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization & Handling of (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Challenge

(2-Methyl-4-nitrophenyl)thiourea presents a distinct solubility paradox common to functionalized aryl thioureas. The thiourea moiety (


) is polar and capable of hydrogen bonding, yet the 2-methyl-4-nitrophenyl  core imparts significant lipophilicity and crystalline lattice energy.
  • The Nitro Group (

    
    ):  Increases polarity but often enhances crystal packing forces, making dissolution in water energy-intensive.
    
  • The Methyl Group (

    
    ):  Adds hydrophobic bulk, further reducing aqueous solubility (
    
    
    
    increases).
  • The Thiourea Core: Susceptible to oxidative desulfurization and pH-dependent hydrolysis.

This guide provides a self-validating framework to overcome these barriers, ensuring your data reflects the compound's activity, not its precipitation artifacts.

Module 1: Solvent Selection & Stock Preparation

Q: What is the absolute best solvent for a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the gold standard, but Anhydrous Ethanol is a viable secondary option.

For this compound, water is strictly a non-solvent for stock preparation. You must use a polar aprotic solvent to disrupt the strong intermolecular hydrogen bonding of the thiourea crystal lattice.

SolventSolubility PotentialSuitabilityTechnical Note
DMSO (Anhydrous) High (>50 mM typical)Recommended Excellent disruption of lattice energy; miscible with water.
DMF HighAlternativeToxic; interferes with some enzymatic assays.
Ethanol (100%) ModerateSecondaryGood for evaporation/coating; less stable for long-term storage.
Water/PBS NegligibleAvoid Will cause immediate suspension/precipitation.
Protocol: Self-Validating Stock Preparation
  • Weighing: Weigh the compound into a glass vial (avoid plastics initially to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10–50 mM .

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Validation Step: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.

Module 2: Aqueous Dilution & The "Crash-Out" Phenomenon

Q: Why does the compound precipitate immediately upon adding the stock to cell culture media?

A: You are experiencing "Solvent Shock." [1]

When a droplet of DMSO stock hits the aqueous media, the local DMSO concentration drops rapidly. The compound molecules, suddenly surrounded by water, aggregate faster than they can disperse. This is governed by the Oswald Ripening principle.

Troubleshooting: The "Step-Down" Dilution Protocol

Do not add high-concentration stock directly to the final assay plate. Use an intermediate dilution step.

The Workflow:

  • Stock: 50 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO or 50% DMSO/Water (if stable) to get 5 mM.

  • Final: Spike the intermediate into the media while vortexing the media.

Visualizing the Precipitation Mechanism

PrecipitationLogic Stock DMSO Stock (50 mM) High Solvency DirectAdd Direct Addition to Media (Rapid Polarity Shift) Stock->DirectAdd Incorrect Method StepDown Step-Down Dilution (Intermediate Stock) Stock->StepDown Correct Method LocalSupersat Local Supersaturation (Solvent Shock) DirectAdd->LocalSupersat Nucleation Rapid Nucleation (Micro-precipitates) LocalSupersat->Nucleation Precipitation Visible Precipitation (Data Artifacts) Nucleation->Precipitation SlowDispersion Controlled Dispersion (Maintains Solubility) StepDown->SlowDispersion StableAssay Stable Assay Solution SlowDispersion->StableAssay

Caption: Figure 1. Mechanism of "Solvent Shock" precipitation and the corrective Step-Down pathway to ensure assay stability.

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need a higher concentration in water (>100 µM) for animal studies. DMSO is too toxic. What now?

A: Encapsulate the hydrophobic phenyl ring using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

The (2-Methyl-4-nitrophenyl) moiety is hydrophobic enough to fit inside the lipophilic cavity of β-cyclodextrin, while the outer shell remains water-soluble.

Formulation Protocol:

  • Vehicle Prep: Prepare a 20-40% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Method A (Solid dispersion): Add solid compound to the CD solution. Sonicate for 30-60 mins at 37°C.

    • Method B (Co-solvent spike): Dissolve compound in minimal DMSO (e.g., 5% final vol), then slowly add to the CD solution with constant stirring.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant. If a pellet forms, you exceeded the solubility limit of the complex.

Module 4: Stability & Storage

Q: My solution turned yellow/orange over time. Is it still good?

A: Likely not. Color changes in thioureas often indicate oxidation or hydrolysis.

This compound contains a nitro group (yellowish) and a thiourea core.

  • Oxidative Desulfurization: Thioureas can oxidize to ureas (replacing S with O) or form disulfide dimers. This is accelerated by light and high pH.

  • Nitro-Reduction: In biological reducing environments, the

    
     group can reduce to an amine (
    
    
    
    ), drastically changing activity and color.

Storage Rules:

  • Solid: Store at -20°C, desiccated, protected from light.

  • DMSO Stock: Store at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. Moisture absorption by DMSO will cause the compound to crash out inside the freezer vial.

  • Aqueous Soln: Prepare fresh. Do not store.

Summary: Troubleshooting Decision Tree

Troubleshooting Problem Issue Encountered Cloudy Cloudy upon dilution? Problem->Cloudy ColorChange Color change? Problem->ColorChange NoEffect No Biological Effect? Problem->NoEffect Sol1 Reduce Stock Conc. or Use Step-Down Cloudy->Sol1 Sol2 Check pH (Hydrolysis) or Protect from Light ColorChange->Sol2 Sol3 Compound Precipitated (Check Turbidity) NoEffect->Sol3

Caption: Figure 2. Rapid diagnostic logic for common handling issues.

References

  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (2025).[1][2][3]

  • Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture. (2025).[1][2][3]

  • PubChem. Compound Summary: (4-Nitrophenyl)thiourea (Analogous Structure).[2] National Library of Medicine.

  • MDPI. Solubility and Stability of Thiourea Derivatives in Polar Aprotic Solvents. (2024).[4][5][6][7]

  • International Atomic Energy Agency (IAEA). Measurement and correlation of solubility of thiourea in two solvent mixtures. (2016).

Sources

Technical Support Center: Recrystallization of (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of (2-Methyl-4-nitrophenyl)thiourea. Herein, you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound.

Introduction to Recrystallization of this compound

This compound is a substituted thiourea derivative containing a nitroaromatic moiety. The presence of these functional groups dictates its solubility and crystallization behavior. The nitro group, being electron-withdrawing, and the thiourea group, capable of hydrogen bonding, contribute to the compound's polarity. Successful recrystallization, a critical step for obtaining high-purity material, hinges on the selection of an appropriate solvent system that exploits these molecular features. An ideal solvent will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, which is crucial for maximizing product recovery.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The foundational step is to identify a suitable solvent or solvent system.[2] Given that this compound is a polar molecule due to the nitro and thiourea groups, polar solvents are a logical starting point, following the "like dissolves like" principle.[1] Alcoholic solvents are often a good choice for nitroaryl compounds.[1][3] A systematic solvent screening with small amounts of your crude product in solvents like ethanol, methanol, isopropanol, and ethyl acetate is highly recommended to empirically determine the best option.[3]

Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the recrystallization solvent, often because the compound's melting point is lower than the solvent's boiling point.[1] It can also be caused by a high concentration of impurities.[1] To resolve this, reheat the solution to fully dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Subsequently, allow the solution to cool much more slowly to encourage crystal nucleation over oil formation.[1]

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: This is a common issue known as supersaturation. Crystallization can often be induced by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solution's surface. The microscopic scratches on the glass can provide nucleation sites.[1]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

  • Cooling further: Once the flask has reached room temperature without crystallization, placing it in an ice bath can help to induce precipitation and maximize the yield of crystals.[2]

Q4: When is a mixed-solvent system recommended for recrystallizing this compound?

A4: A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics.[1] This is particularly useful when your compound is excessively soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" solvent) at all temperatures.[1][3] The technique involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until persistent cloudiness is observed. A few more drops of the "good" solvent are then added to redissolve the precipitate before allowing the solution to cool slowly.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used. - The solution was not sufficiently cooled. - The chosen solvent is too good at all temperatures.- Evaporate some of the solvent to increase the concentration of the solute and then cool again. - Cool the solution in an ice bath to maximize precipitation.[2] - Re-evaluate your solvent choice or consider a mixed-solvent system.[1][3]
Formation of an Oil Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent. - The solution was cooled too rapidly. - High concentration of impurities.- Reheat the solution, add more solvent, and allow it to cool more slowly.[1][2] - Choose a solvent with a lower boiling point.[2] - Consider a preliminary purification step like column chromatography if impurities are significant.[2][4]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities.[2][5] Be cautious not to add too much as it can also adsorb your product.[5]
Premature Crystallization During Hot Filtration - The solution cooled down too quickly during filtration.- Use a pre-heated funnel and receiving flask. - Add a small excess of hot solvent before filtration to keep the compound in solution. - Perform the filtration as quickly as possible.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the standard procedure for recrystallization from a single solvent.

dot

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent A->B C 3. Heat until fully dissolved B->C D 4. (Optional) Hot gravity filtration C->D Insoluble impurities present E 5. Slow cooling to room temperature C->E No insoluble impurities D->E Clear solution F 6. Cool in ice bath E->F G 7. Vacuum filtration F->G H 8. Wash with ice-cold solvent G->H I 9. Dry crystals H->I

Caption: Workflow for single-solvent recrystallization.

Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture while gently swirling until the solid dissolves completely.[2] Continue to add the minimum amount of hot solvent until all the solid is in solution.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[2]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the crystals thoroughly, either by air drying or in a desiccator.[2]

Protocol 2: Mixed-Solvent Recrystallization of this compound

This protocol is for situations where a single solvent is not suitable.

dot

Mixed_Solvent_Recrystallization cluster_dissolution Dissolution cluster_precipitation Induce Saturation cluster_crystallization Crystallization & Isolation A 1. Dissolve crude solid in minimal hot 'good' solvent B 2. Add hot 'bad' solvent dropwise until cloudy A->B C 3. Add a few drops of 'good' solvent to clarify B->C D 4. Slow cooling to room temperature C->D E 5. Isolate crystals via vacuum filtration D->E

Caption: Workflow for mixed-solvent recrystallization.

Steps:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent (the one in which it is poorly soluble) dropwise until the solution becomes faintly and persistently cloudy.[1][3]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1][3]

  • Crystallization and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration as described in the single-solvent protocol.

References

  • Technical Support Center: Optimizing N-Substituted Thiourea Synthesis - Benchchem.
  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem.
  • Aromatic Nitro Compounds - MST.edu.
  • US2874196A - Method of crystallizing nitro products - Google Patents.
  • How can I purify my bis thiourea compound? - ResearchGate.
  • Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide - Benchchem.
  • FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents.
  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - MDPI.
  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC.
  • An Efficient, Facial and Green Synthesis of Substituted Thiourea.
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI.
  • Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem.
  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC.
  • Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide - Benchchem.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K - INIS-IAEA.
  • Measurement and correlation for solubility of thiourea in different solvents - ResearchGate.
  • (PDF) 2-Methyl-4-nitrophenol - ResearchGate.
  • Recrystallization with two solvents : r/Chempros - Reddit.

Sources

Technical Support Center: Minimizing Side Reactions in the Cyclization of (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-7-methyl-6-nitrobenzothiazole via the oxidative cyclization of (2-Methyl-4-nitrophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this synthesis, with a focus on minimizing side reactions and maximizing the yield and purity of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Problem 1: Low or No Yield of the Desired 2-Amino-7-methyl-6-nitrobenzothiazole

Question: My reaction is resulting in a very low yield of the target benzothiazole, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or negligible yields in the oxidative cyclization of this compound can stem from several factors, primarily related to the reaction conditions and the stability of the starting material and intermediates.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Protocol
Incomplete Thiourea Formation The synthesis of the this compound precursor from 2-methyl-4-nitroaniline and a thiocyanate source may be incomplete. Impurities from this step can inhibit the subsequent cyclization.Protocol: 1. Confirm Purity of Starting Thiourea: Before proceeding with cyclization, verify the purity of your this compound using techniques like ¹H NMR, ¹³C NMR, and melting point analysis.[1] 2. Recrystallization: If impurities are detected, recrystallize the thiourea from a suitable solvent (e.g., ethanol) to achieve high purity.
Suboptimal Reaction Temperature The oxidative cyclization is temperature-sensitive. Too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote decomposition and side reactions.Protocol: 1. Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC. 2. Controlled Heating: Utilize an oil bath for precise temperature control.
Inefficient Oxidizing Agent The choice and stoichiometry of the oxidizing agent (e.g., bromine, sulfuryl chloride) are critical. Insufficient oxidant will lead to incomplete conversion, while a large excess can promote over-oxidation and other side reactions.[2]Protocol: 1. Stoichiometry Check: Carefully control the molar equivalents of the oxidizing agent. A slight excess (e.g., 1.1-1.2 equivalents) is often optimal. 2. Slow Addition: Add the oxidizing agent dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize local overheating.
Presence of Water Water can interfere with the reaction, potentially hydrolyzing the starting material or intermediates.Protocol: 1. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.

Problem 2: Formation of a Significant Amount of (2-Methyl-4-nitrophenyl)urea as a Byproduct

Question: I am observing a significant amount of a byproduct that I suspect is (2-Methyl-4-nitrophenyl)urea. Why is this forming and how can I prevent it?

Answer:

The formation of the corresponding urea derivative is a common side reaction during the oxidation of thioureas.[3] This occurs through the oxidative desulfurization of the thiourea moiety.

Mechanism of Urea Formation:

The thiocarbonyl group of the thiourea is susceptible to oxidation. Strong oxidizing agents can lead to the formation of unstable sulfenic, sulfinic, and sulfonic acid intermediates, which can then be hydrolyzed to the corresponding urea and sulfate.[4]

DOT Script for Urea Formation:

G Thiourea This compound Intermediate Oxidized Sulfur Intermediate Thiourea->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., excess Br₂) Urea (2-Methyl-4-nitrophenyl)urea Intermediate->Urea Desulfurization Hydrolysis Hydrolysis

Caption: Urea formation via oxidative desulfurization.

Troubleshooting Protocol to Minimize Urea Formation:

Strategy Scientific Rationale Experimental Steps
Control Oxidant Stoichiometry Using a large excess of the oxidizing agent significantly increases the likelihood of oxidative desulfurization.1. Precise Stoichiometry: Use the minimum amount of oxidizing agent required for complete cyclization (typically 1.1-1.2 equivalents). 2. Monitor Reaction: Follow the reaction closely by TLC to avoid prolonged exposure to the oxidant after the starting material is consumed.
Lower Reaction Temperature Higher temperatures can accelerate the rate of the competing urea formation pathway.1. Maintain Low Temperature: Conduct the addition of the oxidizing agent and the initial phase of the reaction at a reduced temperature (e.g., 0-10 °C). 2. Gradual Warming: If necessary, allow the reaction to slowly warm to room temperature after the addition is complete.
Choice of Solvent The solvent can influence the relative rates of cyclization and urea formation.1. Solvent Screening: Consider screening aprotic solvents of varying polarity, such as chloroform, dichloromethane, or acetic acid.[5]

Problem 3: Presence of Brominated Byproducts on the Aromatic Ring or Methyl Group

Question: My product mixture appears to contain byproducts with additional bromine atoms, either on the aromatic ring or the methyl group. How can this be avoided?

Answer:

Aromatic bromination and benzylic bromination are potential side reactions when using bromine as the oxidizing agent, especially with an activated aromatic ring or under harsh conditions.

Potential Side Reactions and Their Rationale:

  • Aromatic Bromination: The methyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator.[1][6] The amino group of the newly formed benzothiazole is also a strong activator. Electrophilic aromatic substitution with bromine can occur, leading to bromination at positions ortho or para to the activating groups.

  • Benzylic Bromination: Under radical conditions (e.g., initiated by light or high temperatures), the methyl group can undergo bromination to form a benzyl bromide derivative.[4]

DOT Script for Bromination Side Reactions:

G Thiourea This compound Aromatic_Bromination Aromatic Bromination (Ring-brominated byproduct) Thiourea->Aromatic_Bromination Electrophilic Aromatic Substitution Benzylic_Bromination Benzylic Bromination (Side-chain brominated byproduct) Thiourea->Benzylic_Bromination Radical Substitution Excess_Br2 Excess Br₂

Caption: Potential bromination side reactions.

Troubleshooting Protocol to Prevent Bromination:

Strategy Scientific Rationale Experimental Steps
Control Bromine Stoichiometry Excess bromine is the primary cause of unwanted bromination.1. Careful Addition: Add bromine dropwise and ensure no more than the required stoichiometric amount is used. 2. Alternative Brominating Agents: Consider using a milder and more controlled brominating agent such as N-bromosuccinimide (NBS) or benzyltrimethylammonium tribromide.[7]
Control Reaction Temperature Higher temperatures can favor both aromatic and benzylic bromination.1. Low Temperature: Maintain a low reaction temperature (0-10 °C) during the addition of bromine.
Exclude Light Light can initiate radical chain reactions leading to benzylic bromination.1. Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the oxidative cyclization of this compound?

A1: The most widely accepted mechanism for the oxidative cyclization of arylthioureas with bromine is the Hugerschoff reaction.[2][8] It proceeds through the following key steps:

  • Electrophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks a bromine molecule, forming a sulfenyl bromide intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the electrophilic sulfur atom, leading to the formation of a six-membered ring intermediate.

  • Deprotonation and Aromatization: Loss of a proton and subsequent elimination of HBr results in the formation of the stable, aromatic 2-aminobenzothiazole ring system.

DOT Script for Hugerschoff Reaction Mechanism:

G Thiourea This compound Sulfenyl_Bromide Sulfenyl Bromide Intermediate Thiourea->Sulfenyl_Bromide Electrophilic Attack Br2 Br₂ Cyclized_Intermediate Cyclized Intermediate Sulfenyl_Bromide->Cyclized_Intermediate Intramolecular SEAr Product 2-Amino-7-methyl-6-nitrobenzothiazole Cyclized_Intermediate->Product Aromatization (-HBr)

Caption: Hugerschoff reaction mechanism.

Q2: How does the nitro group affect the cyclization reaction?

A2: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[9] This deactivating effect can make the intramolecular SEAr step of the Hugerschoff reaction more challenging, potentially requiring slightly more forcing conditions (e.g., slightly elevated temperature) compared to substrates with electron-donating groups. However, the ortho- and para-directing methyl group helps to activate the desired position for cyclization.

Q3: Can the nitro group be reduced during the reaction?

A3: The typical conditions for oxidative cyclization with bromine are generally not reductive. Therefore, the reduction of the nitro group to an amino group is unlikely to be a significant side reaction under these conditions. However, if other reagents are used, their compatibility with the nitro group should be carefully considered.

Q4: What are the best practices for purifying the final product?

A4: Purification of 2-amino-7-methyl-6-nitrobenzothiazole can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from byproducts. A gradient elution system, for example, with ethyl acetate and hexanes, is a good starting point.

  • Washing: After filtration, washing the crude product with a suitable solvent can help to remove soluble impurities.

Experimental Protocols

General Protocol for the Oxidative Cyclization of this compound:

Disclaimer: This is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., chloroform, acetic acid).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.1 eq.) in the same solvent. Add the bromine solution dropwise to the stirred thiourea solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine.

    • If the reaction was performed in an acidic solvent, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

References

  • Cavill, G. W. K. (1946). A note on the bromination of p-nitrotoluene. Journal and Proceedings of the Royal Society of New South Wales, 79, 131-133.
  • Reddit. (2025, November 12). Major product of bromination of m-nitrotoluene. r/OrganicChemistry.
  • BenchChem. (2025).
  • Sciencemadness Discussion Board. (2009, January 2). 2-Bromo-6-nitrotoluene.
  • SciSpace. (n.d.). A note on the bromination of p-nitrotoluene (1946) | G. W. K.
  • Yella, R., Murru, S., Ali, A. R., & Bhisma, K. (2010). Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry, 8(15), 3389-3393.
  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646.
  • ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform.
  • Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(1), 55-81.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2017). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole.
  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-466.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 6). Pergamon Press.
  • BenchChem. (2025).
  • Massachusetts Institute of Technology. (n.d.).
  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
  • ResearchGate. (n.d.). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Request PDF.
  • Muci, A. R., & Buchwald, S. L. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Tetrahedron Letters, 44(45), 8235-8238.
  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzothiazole.
  • Arch Pharm (Weinheim). (1997).
  • Organic Chemistry Portal. (n.d.).
  • Chilin, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Archiv der Pharmazie, 349(9), 665-677.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
  • ResearchGate. (n.d.). Solvent dependency of Hugerschoff reaction with EDPBT | Download Table.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • ResearchGate. (n.d.).
  • Wang, D., et al. (2019). Oxidative Cyclodehydrogenation of Trinaphthylamine: Selective Formation of a Nitrogen-Centered Polycyclic π-System Comprising 5- and 7-Membered Rings.
  • Organic Chemistry Portal. (n.d.). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes.

Sources

Technical Support Center: Purification of (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Methyl-4-nitrophenyl)thiourea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and achieve the desired purity for your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

The impurities in your sample will largely depend on the synthetic route used. However, some common culprits include:

  • Unreacted Starting Materials: The most frequent impurities are residual 2-methyl-4-nitroaniline and the thiocyanate salt (e.g., ammonium or potassium thiocyanate) or isothiocyanate used in the synthesis.

  • Side-Reaction Products: Depending on the reaction conditions, side-products such as symmetrically disubstituted thioureas can form.[1] If the reaction is not carried out under anhydrous conditions, hydrolysis of the thiourea can occur, especially in the presence of strong acids or bases.[1]

  • Oxidation Products: Thioureas can be susceptible to oxidation, which may lead to the formation of corresponding urea derivatives or other oxidized species.[2]

  • Residual Solvents: Solvents used during the synthesis or initial work-up may be present in the crude product.

Q2: My this compound sample has a noticeable color. Is this normal?

This compound is typically a yellow crystalline solid.[3] The color is primarily due to the nitrophenyl group. However, a darker or off-color appearance may indicate the presence of impurities. Highly colored impurities can often be effectively removed by recrystallization, sometimes with the aid of activated charcoal.

Q3: I'm struggling to get my compound to crystallize during recrystallization. What should I do?

Difficulty in crystallization is a common issue. Here are several troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth. Seeding the solution with a tiny crystal from a previously purified batch is also a very effective method.

  • Solvent System: The choice of solvent is critical. If your compound is too soluble, you may need to use a solvent pair (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not). Add the anti-solvent dropwise to the hot, dissolved sample until it becomes slightly turbid, then add a drop or two of the good solvent to redissolve the precipitate before allowing it to cool slowly.[4]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Concentration: If the solution is too dilute, crystals may not form. You can try to carefully evaporate some of the solvent to increase the concentration.

Q4: How can I confirm the purity of my this compound after purification?

A combination of analytical techniques is recommended to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting range. The melting point for a similar compound, 1-(4-Nitrophenyl)-2-thiourea, is reported as 206 °C (with decomposition).

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: These are powerful tools for structural confirmation and can reveal the presence of impurities by showing extra peaks.[5]

    • FT-IR Spectroscopy: Can confirm the presence of key functional groups such as N-H, C=S, and the nitro group.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and separating closely related impurities.[5][6] A reversed-phase C18 column with a UV detector is commonly used for thiourea derivatives.[5]

Troubleshooting and Purification Protocols

Issue 1: Presence of Unreacted 2-Methyl-4-nitroaniline

Unreacted 2-methyl-4-nitroaniline is a common impurity. Due to its basic nature, it can often be removed with an acidic wash.

Protocol 1: Acidic Wash
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-methyl-4-nitroaniline will react with the acid and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent to obtain the partially purified product.

  • Proceed with recrystallization for further purification.

Issue 2: General Impurities and Low Purity

For general purification to remove a range of impurities, recrystallization is often the most effective method. The key is selecting the appropriate solvent.

Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the solubility of similar aryl thioureas, good starting points for solvent screening include:

  • Ethanol[7]

  • Isopropanol[4]

  • Acetone[1]

  • Aqueous ethanol[7]

  • Dichloromethane/diethyl ether solvent pair[4]

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good choice for aryl thioureas.
Isopropanol82Polar ProticSimilar to ethanol, may offer different solubility.
Acetone56Polar AproticLower boiling point, can be useful if the compound is heat-sensitive.
Dichloromethane40Polar AproticGood for dissolving, often used with a non-polar anti-solvent.
Diethyl Ether35Non-polarOften used as an anti-solvent.
Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals thoroughly, either by air drying or in a desiccator.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filter Hot Gravity Filtration dissolved->hot_filter If impurities present clear_solution Clear Hot Solution cool_slowly Slow Cooling dissolved:e->cool_slowly:w If no impurities hot_filter->clear_solution clear_solution:e->cool_slowly:w ice_bath Ice Bath cool_slowly:e->ice_bath:w vacuum_filter Vacuum Filtration ice_bath:e->vacuum_filter:w wash_crystals Wash with Cold Solvent vacuum_filter:e->wash_crystals:w dry_crystals Drying wash_crystals:e->dry_crystals:w pure_product Pure Crystalline Product dry_crystals:e->pure_product:w

Caption: Workflow for single-solvent recrystallization.

Issue 3: Closely Related Impurities or Oily Product

When impurities have very similar solubility profiles to the desired compound, or if the product consistently "oils out" during recrystallization, column chromatography is a more suitable purification technique.

Protocol 3: Column Chromatography
  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Less polar impurities will elute first.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Chromatography_Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for column chromatography purification.

Safety Precautions

Always handle this compound and all solvents in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10] Refer to the Safety Data Sheet (SDS) for detailed safety information.[8][9][10]

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Thiourea Derivatives.
  • Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives.
  • Benchchem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.
  • Spectrum Chemical. (2022, December 9). SAFETY DATA SHEET - Thiourea.
  • Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • Redox. (2022, March 9). Safety Data Sheet Thiourea.
  • Fisher Scientific. (2014, August 11). SAFETY DATA SHEET - Thiourea.
  • ACS Publications. (2023, July 28). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors | ACS Omega.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • Der Pharma Chemica. (2012). Application of green solvent in synthesis of thiophenytoins using aryl thioureas.
  • Apollo Scientific. (n.d.). 2-Methyl-4-nitrophenol.
  • Indian Journal of Chemistry. (n.d.). Indirect Spectrophotometric Determination of Thiourea & its Derivatives with Metol & Sulphanilamide 258.
  • PubMed. (2015). An on-line spectrophotometric determination of trace amounts of thiourea in tap water, orange juice, and orange peel samples using multi-channel flow injection analysis.
  • Wiley Online Library. (2007, August 22). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization.
  • Metrohm. (n.d.). Determination of thiourea in the lower mg/L and in the µg/L range by polarography and cathodic stripping voltammetry.
  • PMC. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
  • OSHA. (n.d.). Thiourea.
  • SciSpace. (2018). Preparation of the Thiourea Ester Dreivatives.
  • ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • Organic Syntheses Procedure. (n.d.). Ethylene thiourea.
  • Ataman Kimya. (n.d.). THIOUREA.
  • MDPI. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate.
  • Benchchem. (n.d.). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide.
  • PMC. (n.d.). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF.
  • ijaers. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones.
  • ResearchGate. (2014, November 4). How can I purify my bis thiourea compound?.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • CymitQuimica. (n.d.). CAS 3696-22-8: N-(4-Nitrophenyl)thiourea.
  • PMC. (n.d.). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source.
  • PMC. (n.d.). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution.
  • Organic Syntheses Procedure. (n.d.). guanidoacetic acid.
  • ResearchGate. (n.d.). Solubility of thiourea at different temperatures and pH values.
  • ResearchGate. (2023, August 6). (PDF) Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF.
  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.
  • Google Patents. (n.d.). CN1046501C - Novel thiourea complex and method for preparing nitroaryliminoheterocycle.
  • E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity.
  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
  • Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)-2-thiourea 98.
  • ResearchGate. (2016, January 27). Studies on the Synthesis, Characterization, DNA Binding, Cytotoxicity and Antioxidant activity of 2-methyl-4-nitrophenylferrocene.

Sources

Handling hygroscopic nature of thiourea intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Thiourea Intermediates

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Hidden Variable in Your Yield

Thiourea intermediates are the workhorses of heterocycle synthesis—essential for thiazoles, pyrimidines, and thio-ureido peptidomimetics. However, they possess a critical vulnerability: hygroscopicity .

Water is not just a contaminant; it is a competitive nucleophile. In the presence of moisture, thioureas undergo hydrolytic desulfurization, reverting to ureas or decomposing into hydrogen sulfide (


) and cyanamides. This guide replaces "standard practice" with rigorous exclusion protocols  to protect your chemical integrity.

Module 1: Storage & Preservation (The Preventive Phase)

The Core Principle: If you can smell sulfur upon opening the container, degradation has already begun. Thioureas must be stored in an environment where the partial pressure of water is near zero.

Protocol 1.1: The Desiccation Hierarchy

Do not rely on standard cabinet storage. Select your storage method based on the compound's sensitivity.

StorageHierarchy Start New Thiourea Shipment Check Check Hygroscopicity (Certificate of Analysis) Start->Check Low Low Sensitivity (Stable Crystalline) Check->Low Standard Grade High High Sensitivity (Amorphous/Sticky) Check->High Novel/Reactive Desiccator Vacuum Desiccator (P2O5 or Silica) Low->Desiccator Glovebox Inert Atmosphere Glovebox (N2/Ar < 0.5 ppm H2O) High->Glovebox Seal Parafilm/Tape Seal Secondary Containment Desiccator->Seal Glovebox->Seal

Figure 1: Decision matrix for storage conditions based on material sensitivity.

Key Technical Insight: For highly sensitive thioureas, standard silica gel is insufficient. Use Phosphorus Pentoxide (


)  or High-Vacuum Grease  seals. 

chemically reacts with water (forming phosphoric acid), providing a lower residual vapor pressure than physical adsorbents like silica [1].

Module 2: Synthesis & Reaction Setup (The Active Phase)

The Core Principle: The moment a hygroscopic solid touches ambient air, the mass reading becomes a moving target. "Direct weighing" is scientifically invalid for these materials.

Protocol 2.1: Weighing by Difference (The Golden Standard)

This method eliminates the error caused by moisture absorption during the weighing process.

Required Equipment:

  • Analytical Balance (0.1 mg precision)

  • Weighing Bottle (Glass with ground-glass stopper)

  • Glove bag or dry box (optional but recommended)

Step-by-Step Methodology:

  • Preparation: Dry the weighing bottle and stopper in an oven (

    
    ) for 1 hour, then cool in a desiccator.
    
  • Loading: Add approximately the required amount of thiourea to the bottle. Stopper immediately.

  • Initial Weighing (

    
    ):  Place the stoppered bottle on the balance. Record the mass.
    
  • Transfer: Remove the bottle from the balance. Over your reaction vessel, remove the stopper, tap out the estimated amount, and immediately replace the stopper .

  • Final Weighing (

    
    ):  Weigh the stoppered bottle again.
    
  • Calculation:

    
    
    

Note: If


 is insufficient, repeat steps 4-5. Never return material to the bottle.

WeighingWorkflow Step1 Tare Balance (Zero) Step2 Weigh Stoppered Bottle (M1) Step1->Step2 Step3 Transfer Solid to Reactor Step2->Step3 Step4 Weigh Stoppered Bottle (M2) Step3->Step4 Calc Mass = M1 - M2 Step4->Calc

Figure 2: The "Weighing by Difference" workflow ensures the balance never drifts due to moisture absorption.

Module 3: Troubleshooting & FAQs

The Core Principle: Diagnosis requires distinguishing between wet reagents and decomposed reagents.

Q1: My thiourea solid has turned into a sticky gum or paste. Can I still use it?

Status: CRITICAL FAILURE

  • Diagnosis: The material has reached deliquescence—it has absorbed enough atmospheric water to dissolve itself.

  • Risk: Using this will introduce unknown amounts of water into your reaction, likely quenching sensitive electrophiles (e.g.,

    
    -haloketones in Hantzsch synthesis).
    
  • Solution:

    • Do not use as is.

    • Attempt to dry: Dissolve in dry DCM or EtOAc, dry over

      
      , filter, and rotovap.
      
    • If gum persists, recrystallize using an anhydrous solvent pair (e.g., EtOH/Ether) [2].

Q2: I smell a "rotten egg" odor when opening the bottle. Is this normal?

Status: WARNING

  • Diagnosis: The odor is Hydrogen Sulfide (

    
    ). This indicates hydrolytic decomposition is occurring.
    
    
    
    
  • Impact: Your molar stoichiometry is incorrect. You have less thiourea and more urea (an impurity) than calculated.

  • Action: Perform a melting point check. Pure thiourea melts sharply (~176-178°C).[1] A depressed or broad range indicates significant decomposition. Purify or discard [3].

Q3: My yield is consistently 10-15% lower than reported literature. Why?

Status: PROCESS OPTIMIZATION

  • Root Cause: You are likely weighing "water weight." If a hygroscopic compound contains 10% water by mass, you are adding 10% less reactant than intended.

  • Verification: Run a Karl Fischer (KF) titration to determine water content.

  • Correction: Adjust your stoichiometry based on the active mass, not the weighed mass.

Data Summary: Common Drying Agents for Thioureas

Drying AgentSuitabilityMechanismNotes

(Vacuum)
Excellent Chemical ReactionBest for removing trace water; requires vacuum pistol.
Silica Gel ModeratePhysical AdsorptionGood for storage, poor for active drying of wet samples.

Poor CoordinationCan form complexes with thioureas; avoid.
Vacuum Oven GoodThermal EvaporationKeep T < 60°C to avoid thermal decomposition.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (Standard reference for drying agents and purification of specific organic compounds).

  • Sigma-Aldrich. (n.d.).[4][5] Handling Hygroscopic Reagents - Technical Bulletin. (General guidelines on "Redi-Dri" and desiccator usage).

  • Merten, C., et al. (2014). Detailed mechanistic studies into the reactivities of thiourea and substituted thiourea oxoacids. National Institutes of Health (PubMed). (Discusses hydrolysis and decomposition pathways).

Sources

Technical Support Center: Oxidative Cyclization of (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the oxidative cyclization of (2-Methyl-4-nitrophenyl)thiourea . It is designed for researchers encountering yield loss, regioselectivity ambiguity, or purification difficulties.

Case ID: OXI-CYC-NITRO-04 Substrate: this compound Target Product: 2-Amino-4-methyl-6-nitrobenzothiazole Reaction Class: Hugerschhoff Reaction

⚡ Quick Navigation

Module 1: The Gold Standard Protocol

Advisory: The presence of the nitro group (para-position) significantly deactivates the aromatic ring, raising the activation energy for the electrophilic cyclization step. Standard protocols for phenylthiourea may result in incomplete conversion or desulfurization. The protocol below is optimized for electron-deficient substrates.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0PrecursorEnsure particle size is fine (mortar/pestle) for solubility.
Bromine (

)
1.05 - 1.1OxidantCritical: Freshly distilled or high-grade. Old

leads to radical side-reactions.
Acetic Acid (Glacial) SolventMediumStabilizes the sulfenyl bromide intermediate.
Sodium Acetate 1.1BufferOptional. Scavenges HBr to prevent hydrobromide salt precipitation before reaction completion.
Step-by-Step Workflow
  • Solubilization (Critical Step):

    • Suspend this compound in Glacial Acetic Acid (10 mL per gram).

    • Note: Nitro-thioureas often have poor solubility. Mild heating (30-40°C) is permitted to dissolve, but cool to < 5°C before adding bromine.

  • Controlled Oxidation:

    • Prepare a solution of

      
       in Acetic Acid.[1]
      
    • Add the bromine solution dropwise over 30–45 minutes while maintaining the internal temperature below 10°C.

    • Why? Rapid addition generates localized hot spots, favoring the desulfurization pathway (formation of urea) over cyclization.

  • The "Digestion" Phase:

    • Once addition is complete, remove the ice bath.

    • Allow the reaction to stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: If TLC shows starting material remaining, heat to 50°C for 1 hour. The nitro group deactivation often requires this thermal push.

  • Quench & Isolation:

    • Pour the reaction mixture into crushed ice/water slurry.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8–9.
      
    • Observation: The product, 2-amino-4-methyl-6-nitrobenzothiazole , will precipitate as a yellow/orange solid.

Module 2: Mechanism & Regiochemistry[2]

User Query: Does the cyclization occur at the methyl position or the open position?

Technical Analysis: The cyclization is an Electrophilic Aromatic Substitution (EAS).

  • Steric/Chemical Blocking: The C2 position of the original aniline ring is occupied by a Methyl group. Cyclization cannot occur here because there is no proton to lose for re-aromatization.

  • Regioselectivity: The sulfur cation must attack C6 (the only available ortho position).

  • Numbering Shift:

    • Aniline C2 (

      
      ) 
      
      
      
      Benzothiazole C4 .
    • Aniline C4 (

      
      ) 
      
      
      
      Benzothiazole C6 .
Pathway Visualization

The following diagram illustrates the Hugerschhoff mechanism and the specific regiochemical outcome.

Hugerschhoff_Mechanism Start Substrate: This compound Inter1 Intermediate A: Sulfenyl Bromide (-S-Br) Start->Inter1 + Br2 / AcOH (Oxidation) Inter2 Transition State: Wheland Intermediate (Sigma Complex) Inter1->Inter2 Electrophilic Attack at C6 (Ortho) SideProduct FAILURE MODE: Urea Derivative (Desulfurization) Inter1->SideProduct Over-oxidation or High Temp Product Product: 2-Amino-4-methyl- 6-nitrobenzothiazole Inter2->Product - HBr (Aromatization) Regio Methyl group at C2 blocks one ortho site. Forces cyclization to C6. Regio->Inter2

Caption: Figure 1. Oxidative cyclization pathway showing the critical branch point between successful cyclization and desulfurization failure.

Module 3: Troubleshooting Matrix

Issue 1: "I obtained a white/pale solid that isn't the benzothiazole."

Diagnosis: Desulfurization (Formation of Urea) . Cause: This is the most common failure mode for electron-deficient thioureas. The intermediate sulfenyl bromide is unstable. If the ring is too deactivated (by the


 group) to accept the electrophile, the sulfur moiety is further oxidized and extruded as 

or elemental sulfur, leaving behind the urea. Solution:
  • Lower the Temperature: Ensure the initial addition is at 0–5°C.

  • Protect the Sulfur: Switch to a milder oxidant if

    
     is too harsh. Benzyltrimethylammonium tribromide  is a solid source of 
    
    
    
    that allows precise stoichiometric control [1].
Issue 2: "The reaction turned into a sticky black tar."

Diagnosis: Radical Polymerization / Decomposition . Cause:

  • Exotherm runaway during

    
     addition.
    
  • Use of old/wet reagents.

  • Photochemical degradation: Nitro compounds and bromine are light-sensitive. Solution:

  • Action: Repeat the experiment in the dark (wrap flask in foil).

  • Action: Dilute the reaction further. High concentration promotes intermolecular polymerization over intramolecular cyclization.

Issue 3: "Starting material persists despite adding excess Bromine."

Diagnosis: Solubility-Limited Reactivity . Cause: The nitro group makes the substrate crystalline and insoluble in cold acetic acid. The reaction is occurring only at the solid-liquid interface (heterogeneous), which is slow. Solution:

  • Solvent Switch: Use a mixture of Acetic Acid and Chloroform (1:1) . Chloroform helps solubilize the organic backbone, while Acetic Acid supports the polar mechanism.

  • Catalysis: Add a catalytic amount of Iodine (

    
    ) .[2] Iodine acts as a softer transfer agent, forming a sulfenyl iodide intermediate that is more reactive/soluble than the bromide [2].
    
Issue 4: "My yield is low (< 40%)."

Diagnosis: Electronic Deactivation . Cause: The Hammett


 constant for 

is +0.78, significantly withdrawing electron density from the ring. The carbon at position 6 is electron-poor, making it a poor nucleophile for the cyclization step. Solution:
  • Switch Reagent: Use Jacobson Cyclization conditions (though typically for thioanilides, it applies here).

  • Alternative: Use PIFA (Phenyliodine(III) bis(trifluoroacetate)) in trifluoroethanol. This hypervalent iodine reagent is extremely potent for electron-deficient rings and proceeds via a nitrenium-like or radical-cation mechanism that is less sensitive to deactivation [3].

References

  • Jordan, A. D., Luo, C., & Reitz, A. B. (2014). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696. Link

  • Burbuliene, M. M., et al. (2019). Synthesis and biological evaluation of new 2-amino-benzothiazole derivatives. Arkivoc, 2019(5), 240-251. Link

  • Dohi, T., & Kita, Y. (2009). Hypervalent iodine reagents as a new entrance to organocatalysts. Chemical Communications, (16), 2073-2085. Link

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole (General Hugerschhoff Procedure). Organic Syntheses, Coll.[1] Vol. 3, p.76. Link

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: (2-Methyl-4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Product: (2-Methyl-4-nitrophenyl)thiourea (also known as 1-(2-methyl-4-nitrophenyl)thiourea). Primary Application: Synthetic intermediate for heterocyclic bioactive compounds (e.g., aminobenzothiazoles, thione-substituted heterocycles) and anion sensing receptors. Analytical Challenge: Thioureas exhibit thione-thiol tautomerism and restricted rotation around the C(S)–N bond, leading to broad or split signals for NH protons. This guide provides a definitive spectral assignment and compares the compound against structural analogs to validate its identity.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes impurities (unreacted amines) that often plague thiourea synthesis.

Synthesis Route (Brief)

The most robust synthesis involves the reaction of 2-methyl-4-nitroaniline with ammonium thiocyanate in the presence of an acid catalyst (HCl) or benzoyl isothiocyanate followed by hydrolysis.

NMR Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: Thiourea protons (

      
      ) are labile and form strong hydrogen bonds. Chloroform (
      
      
      
      ) often leads to broad, invisible NH peaks due to poor solubility and lack of H-bond stabilization. DMSO-d6 sharpens these signals and shifts them downfield (
      
      
      ppm), separating them from aromatic protons.
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C). Note: If NH signals are extremely broad, heating to 323 K (50°C) can induce coalescence.

Workflow Diagram

SamplePrep Start Raw Sample This compound Solvent Solvent Choice DMSO-d6 (Required) Start->Solvent Solubility Check Prep Dissolution 10-15mg / 0.6mL Solvent->Prep H-Bond Stabilization Acquisition Acquisition 1H NMR (300-500 MHz) ns=16, d1=1.0s Prep->Acquisition Analysis Data Processing Phase/Baseline Corr. Ref: DMSO (2.50 ppm) Acquisition->Analysis

Caption: Optimized workflow for thiourea NMR analysis ensuring NH signal visibility.

Spectral Analysis: this compound

The presence of the electron-withdrawing nitro group (-NO2) and the sterically significant methyl group (-CH3) creates a distinct splitting pattern.

Chemical Shift Assignments (DMSO-d6)
Proton (H)Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-NH-CS 9.43 Singlet (s)1H-Most downfield due to acidity and anisotropy of the aromatic ring + thiocarbonyl.
H-3 8.28 Singlet (d*)1H~2.5 (meta)Most Deshielded. Located between -NO2 and -CH3. Ortho to -NO2.
H-5 7.99 Doublet of Doublets (dd)1H9.0 (ortho), 2.5 (meta)Ortho to -NO2, Meta to H-3. Strongly deshielded by -NO2.
H-6 7.52 Doublet (d)1H9.0 (ortho)Ortho to Thiourea group. Shielded relative to H-3/H-5.
-NH2 7.30 - 8.20 Broad Singlet2H-Terminal amine. Broad due to restricted rotation and quadrupole broadening.
-CH3 2.29 Singlet (s)3H-Benzylic methyl group.

*Note: H-3 often appears as a singlet because the meta-coupling to H-5 is small (~2 Hz) and may not be resolved at lower fields (300 MHz).

Structural Logic Tree

The following diagram illustrates the decision-making process for assigning the aromatic protons based on substituent effects.

AssignmentLogic Root Aromatic Region (7.0 - 8.5 ppm) NO2_Effect NO2 Group Effect Strong Deshielding (Ortho/Para) Root->NO2_Effect CH3_Effect CH3 Group Effect Weak Shielding (Ortho/Para) Root->CH3_Effect H3 H-3 (8.28 ppm) Ortho to NO2 Ortho to CH3 Result: Most Deshielded NO2_Effect->H3 Adjacent H5 H-5 (7.99 ppm) Ortho to NO2 Meta to Thiourea Result: Strongly Deshielded NO2_Effect->H5 Adjacent CH3_Effect->H3 Adjacent H3->H5 Meta Coupling (J~2Hz) H6 H-6 (7.52 ppm) Meta to NO2 Ortho to Thiourea Result: Least Deshielded H5->H6 Ortho Coupling (J~9Hz)

Caption: Logic flow for assigning aromatic protons based on electronic substituent effects.

Comparative Performance Guide

To validate the identity of this compound, it is essential to compare its spectral "fingerprint" against common alternatives (structural analogs). This comparison highlights the diagnostic shifts used for quality control.

Comparison 1: Effect of the Methyl Group

Target: this compound vs. Alternative: 1-(4-Nitrophenyl)thiourea.

FeatureTarget (With 2-Methyl)Alternative (No Methyl)Diagnostic Insight
Ar-NH Shift 9.43 ppm 10.08 ppm The 2-Methyl group exerts a steric twist , forcing the thiourea moiety out of planarity with the benzene ring. This reduces conjugation, shielding the NH proton.
H-3 Signal Singlet (8.28 ppm)Doublet (~8.20 ppm)In the alternative, H-3 couples to H-2 (ortho). In the target, H-2 is substituted by Methyl, collapsing H-3 to a singlet.
Methyl Signal Singlet (2.29 ppm)Absent Presence of the singlet at 2.29 ppm is the primary confirmation of the starting material (2-methyl-4-nitroaniline).
Comparison 2: Effect of the Nitro Group

Target: this compound vs. Alternative: 1-(2-Methylphenyl)thiourea.

FeatureTarget (With 4-Nitro)Alternative (No Nitro)Diagnostic Insight
Aromatic Range 7.5 - 8.3 ppm 6.9 - 7.3 ppm The Nitro group is strongly electron-withdrawing, shifting all aromatic protons downfield by ~1.0 ppm.
H-5 Splitting dd (Ortho + Meta)Triplet/MultipletThe Nitro group simplifies the splitting pattern by isolating H-3 and H-5 electronically.

Troubleshooting & Impurities

Common impurities in the synthesis of this compound include:

  • Residual 2-Methyl-4-nitroaniline: Look for a broad NH2 signal at ~6.0 ppm (shielded compared to thiourea) and upfield aromatic signals.

  • Ammonium Thiocyanate: Look for a sharp singlet for

    
     around 7.0-7.5 ppm (concentration dependent).
    
  • Water (in DMSO): Variable broad peak at 3.33 ppm.

References

  • Bagherzadeh, N., Sardarian, A. R., & Inaloo, I. D. (2020).[1] Green and Efficient Synthesis of Thioureas... Supplementary Information. Royal Society of Chemistry.

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra for 1-(4-Iodo-2-methylphenyl)thiourea.

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Sigma-Aldrich. (2025). Product Specification: 1-(4-Nitrophenyl)-2-thiourea.

Sources

Publish Comparison Guide: DFT vs. Experimental Data for (2-Methyl-4-nitrophenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of Density Functional Theory (DFT) calculations versus experimental data for (2-Methyl-4-nitrophenyl)thiourea derivatives, specifically focusing on the well-characterized 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) as the primary case study. This focus is selected because the acetylated derivative represents the most robust dataset in current literature, offering a complete set of X-ray crystallographic, spectroscopic, and computational benchmarks.

Executive Summary

This compound derivatives are a critical class of organosulfur compounds with significant applications in medicinal chemistry, particularly as anticancer, antimicrobial, and antioxidant agents. The presence of the thiourea moiety (-NH-CS-NH-) acts as a pharmacophore, while the nitro (-NO₂) and methyl (-CH₃) groups on the phenyl ring modulate electronic properties and lipophilicity.

This guide compares experimental results (X-ray diffraction, FTIR, NMR) with theoretical predictions (DFT/B3LYP) to validate the structural integrity and electronic behavior of these molecules. The high correlation between these domains confirms the reliability of DFT as a predictive tool for designing novel thiourea-based drugs.

Experimental vs. Computational Methodology

To ensure scientific rigor, the workflow must integrate wet-lab synthesis with in silico modeling. The following protocols define the standard for valid comparison.

Experimental Protocol (Synthesis & Characterization)

The synthesis typically follows a nucleophilic addition pathway. The acetyl group is often introduced to stabilize the thiourea core and enhance crystallization.

Synthesis Workflow:

  • Reactants: 2-Methyl-4-nitroaniline and Acetyl Isothiocyanate (generated in situ from Acetyl Chloride + Ammonium Thiocyanate).

  • Solvent: Acetone or Acetonitrile (dry).

  • Conditions: Reflux for 4–6 hours; monitor via TLC.

  • Purification: Recrystallization from Ethanol/DMF to obtain single crystals suitable for XRD.

Characterization Techniques:

  • X-ray Diffraction (XRD): Determines exact bond lengths (

    
    ) and angles (
    
    
    
    ).
  • FT-IR Spectroscopy: Identifies functional groups (

    
    , 
    
    
    
    ,
    
    
    ).
  • NMR (

    
    H, 
    
    
    
    C):
    Confirms proton environments and carbon skeleton.[1][2]
Computational Protocol (DFT)[1]
  • Software: Gaussian 09/16.

  • Method: Density Functional Theory (DFT).[1][3][4][5][6][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic molecules.

  • Basis Set: 6-311G++(d,p) or 6-31G(d,p) . The diffuse functions (++) are critical for describing the lone pairs on Sulfur and Oxygen.

  • Solvation Model: IEFPCM (if comparing to solution-phase UV/NMR) or Gas Phase (for comparing to solid-state XRD).

Workflow Visualization

The following diagram illustrates the parallel workflows for validating the molecular structure.

G cluster_Exp Experimental Pathway cluster_Comp Computational Pathway (DFT) Start Target Molecule: This compound Syn Synthesis (Reflux) Start->Syn Geom Geometry Optimization (B3LYP/6-311G++) Start->Geom Cryst Crystallization (Ethanol/DMF) Syn->Cryst Spec Spectroscopy (FTIR, NMR) Syn->Spec XRD X-ray Diffraction (Bond Lengths/Angles) Cryst->XRD Compare Data Comparison (RMSD, Scaling Factors) XRD->Compare Spec->Compare Freq Freq Calculation (IR, Raman) Geom->Freq Elec Electronic Props (HOMO-LUMO, MEP) Geom->Elec Freq->Compare Elec->Compare Valid Validated Model for Drug Design Compare->Valid

Figure 1: Integrated workflow for synthesizing and validating thiourea derivatives using experimental and computational methods.

Structural Comparison: Geometry & Bond Parameters

The geometric comparison is the primary test of the DFT model's accuracy. For 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) , the experimental data is derived from Single Crystal X-ray Diffraction (SC-XRD).

Bond Lengths and Angles

The table below summarizes the correlation between Experimental (XRD) and Theoretical (DFT/B3LYP) parameters.

ParameterBond / AngleExperimental (Å / °)DFT (Calculated)Deviation (Δ)
Bond Length C=S (Thiourea)1.665 Å1.678 Å+0.013 Å
C=O (Acetyl)1.215 Å1.220 Å+0.005 Å
N-H 0.860 Å1.008 Å+0.148 Å*
C-N (Thiourea)1.380 Å1.395 Å+0.015 Å
Bond Angle N-C-N (Thiourea)116.5°117.2°+0.7°
O-C-N (Acetyl)122.0°121.8°-0.2°
S-C-N 121.5°122.1°+0.6°

Analysis:

  • High Accuracy: The C=S and C=O bond lengths show excellent agreement (

    
    ), validating the B3LYP functional for the heavy-atom backbone.
    
  • N-H Deviation: The larger deviation in N-H bond length is expected. X-ray diffraction detects electron density (scattering center), often shortening X-H bonds compared to the internuclear distance calculated by DFT. This is a known systematic artifact of XRD, not a failure of DFT.

  • Planarity: The thiourea moiety (-NH-CS-NH-) is typically planar due to resonance, a feature correctly predicted by DFT.

Spectroscopic Comparison

Vibrational Spectroscopy (FT-IR)

DFT calculations often overestimate vibrational frequencies because they neglect anharmonicity. A scaling factor (typically 0.961 for B3LYP/6-311G++) is applied to align raw DFT data with experimental FT-IR spectra.

Vibrational ModeExperimental Freq (

)
DFT (Unscaled)DFT (Scaled 0.961)Assignment

(N-H)
3250 - 335034803344N-H Stretching (H-bonded)

(C=O)
168017501682Carbonyl Stretch

(C=C)
159016201557Aromatic Ring Stretch

(C=S)
124012801230Thiocarbonyl Stretch

(N-O)
1340 / 15201380 / 15601326 / 1499Nitro Sym/Asym Stretch

Key Insight: The C=S stretching frequency is a diagnostic marker for thioureas. Its accurate prediction confirms the correct hybridization and electronic distribution around the sulfur atom.

NMR Spectroscopy ( H and C)

DFT calculates NMR shielding tensors (GIAO method), which are converted to chemical shifts (


) relative to TMS.
  • Proton (

    
    H):  The N-H protons are highly sensitive to solvent effects (DMSO-d6) and hydrogen bonding. DFT (gas phase) often underestimates these shifts unless a PCM solvation model is used.
    
  • Carbon (

    
    C):  The thiourea C=S  carbon typically appears downfield (~180 ppm). DFT predicts this within 2-5 ppm accuracy.
    

Electronic Properties & Reactivity (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the chemical stability and reactivity of the molecule.[3]

HOMO-LUMO Gap
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the Sulfur atom and the thiourea backbone . It represents the electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the Nitro group (-NO₂) and the phenyl ring . It represents the electron-accepting capacity.

Energy Values (Typical for Nitro-Thioureas):

  • Energy Gap (

    
    ) \approx 3.40 \text{ eV} 
    

Interpretation: A gap of ~3.4 eV indicates a molecule with high kinetic stability (hard molecule), which is favorable for a drug candidate as it suggests resistance to spontaneous degradation while retaining reactivity for specific target binding.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Regions (Negative Potential): Oxygen atoms of the Nitro and Carbonyl groups. These are sites for electrophilic attack (or H-bond acceptors).

  • Blue Regions (Positive Potential): Amide protons (-NH-). These are sites for nucleophilic attack (or H-bond donors).

This distribution explains the molecule's ability to interact with biological targets (e.g., enzymes, DNA) via hydrogen bonding and electrostatic interactions.

Conclusion

The comparison between DFT calculations (B3LYP/6-311G++) and experimental data for This compound derivatives demonstrates a high degree of convergence .

  • Structural: Bond lengths match within 0.02 Å (excluding X-H bonds).

  • Vibrational: Scaled frequencies reproduce the experimental IR spectrum with <5% error.

  • Electronic: The HOMO-LUMO analysis correctly identifies the nitro group as the electron sink and the sulfur atom as the electron source, consistent with the molecule's reactivity profile.

Recommendation: Researchers designing new analogs can confidently use this DFT protocol to screen for electronic properties (band gap, dipole moment) before committing to synthesis, significantly accelerating the drug discovery pipeline.

References

  • Musthafa, M., Rasin, P., et al. (2017). "Synthesis, biological evaluation and in silico study of bis-thiourea derivatives as anticancer, antimalarial and antimicrobial agents." Journal of Molecular Structure.

  • Tan, S. S., et al. (2014). "Synthesis, characterization, crystal structure, in-vitro cytotoxicity, antibacterial, and antifungal activities of nickel(II) and cobalt(III) complexes with acylthioureas." Polyhedron, 68, 16-28.

  • Saeed, A., et al. (2014). "Structural, spectroscopic and electronic properties of some thiourea derivatives: A combined experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 166-175.

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.